2-Salicylideneaminophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404030. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-hydroxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBGIQHEGBKNGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061953 | |
| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061953 | |
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Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1761-56-4, 1624-54-0 | |
| Record name | N-Salicylidene-o-aminophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1761-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Salicylideneamino)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001761564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Salicylideneaminophenol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404030 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2-Salicylideneaminophenol | |
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| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Phenol, 2-[[(2-hydroxyphenyl)imino]methyl]- | |
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| Record name | o-[[(2-hydroxyphenyl)imino]methyl]phenol | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.606 | |
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| Record name | 2-[(1E)-[(2-Hydroxyphenyl)imino]methyl]phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DP8LYK5XET | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
crystal structure analysis of 2-Salicylideneaminophenol
An In-depth Technical Guide on the Crystal Structure Analysis of 2-Salicylideneaminophenol
This guide provides a comprehensive overview of the synthesis, characterization, and , a Schiff base compound of interest to researchers and professionals in materials science and drug development. The document details the experimental protocols for its preparation and single-crystal X-ray diffraction analysis, presenting the key structural parameters and intermolecular interactions that define its solid-state architecture.
Introduction
This compound, systematically named 2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol, is a Schiff base synthesized from the condensation of salicylaldehyde and 2-aminophenol.[1] Such compounds are of significant interest due to their diverse applications, including their roles as ligands in coordination chemistry and their potential biological activities.[2] Understanding the precise three-dimensional arrangement of atoms in the crystalline state is crucial for elucidating structure-property relationships, which can inform the design of new materials and therapeutic agents. This document focuses on the definitive determination of its molecular and supramolecular structure through single-crystal X-ray diffraction.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through a condensation reaction between salicylaldehyde and 2-aminophenol.[3]
Procedure:
-
Salicylaldehyde (1.22 g, 10 mmol) is dissolved in 100 mL of boiling ethanol.
-
To this solution, 2-aminophenol (1.09 g, 10 mmol), also dissolved in boiling ethanol, is added.
-
The resulting mixture is refluxed for a period of 4 hours.
-
The solution is then cooled to room temperature, which induces the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried.
Single Crystal Growth
High-quality single crystals suitable for X-ray diffraction were obtained through slow evaporation.[3]
Procedure:
-
The purified this compound product is dissolved in a solvent mixture of chloroform and ethanol (3:1 v/v).
-
The solution is left undisturbed at room temperature, allowing for slow evaporation of the solvents.
-
Over a period of several days, well-formed single crystals of the title compound precipitate from the solution.
X-ray Data Collection and Structure Refinement
The determination of the crystal structure was performed using a single-crystal X-ray diffractometer. A summary of the data collection and refinement parameters is provided in Table 1.[3]
Methodology:
-
A suitable single crystal was mounted on a diffractometer.
-
X-ray diffraction data were collected at a controlled temperature.
-
The structure was solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms were refined anisotropically.
-
Hydrogen atoms were placed in calculated positions and refined using a riding model.
Results and Discussion
Crystal Structure Analysis
The reveals that it crystallizes in the triclinic space group P-1.[3] The asymmetric unit contains two crystallographically independent, yet similar, molecules of the compound (denoted as Molecule A and Molecule B).[3] A summary of the crystallographic data is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound [3]
| Parameter | Value |
| Empirical formula | C₁₃H₁₁NO₂ |
| Formula weight | 213.23 g/mol |
| Crystal system | Triclinic |
| Space group | P-1 |
| Unit cell dimensions | |
| a (Å) | 7.371(3) |
| b (Å) | 10.899(5) |
| c (Å) | 13.513(6) |
| α (°) | 108.64(3) |
| β (°) | 90.03(3) |
| γ (°) | 99.45(3) |
| Volume (ų) | 1007.9(7) |
| Z | 4 |
| Density (calculated) | 1.405 g/cm³ |
| Absorption coefficient (μ) | 0.096 mm⁻¹ |
| F(000) | 448 |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.119 |
| R indices (all data) | R₁ = 0.053, wR₂ = 0.125 |
Molecular Structure
Each molecule of this compound adopts an E configuration about the central imine (C=N) double bond.[3] The molecule is characterized by two phenolic rings linked by the azomethine group (-CH=N-). A significant feature of the molecular geometry is the presence of a strong intramolecular hydrogen bond between the hydroxyl group of the salicylidene ring and the imine nitrogen atom, forming a stable six-membered ring motif.[3][4] This interaction contributes to the planarity of this portion of the molecule. Selected bond lengths and angles for both independent molecules are provided in Table 2.
Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound [3]
| Bond/Angle | Molecule A | Molecule B |
| Bond Lengths | ||
| O1 - C1 | 1.350(2) | 1.353(2) |
| O2 - C9 | 1.356(2) | 1.346(2) |
| N1 - C7 | 1.291(2) | 1.293(2) |
| N1 - C8 | 1.423(2) | 1.424(2) |
| Bond Angles | ||
| C7 - N1 - C8 | 126.95(14) | 126.82(14) |
| O1 - C1 - C6 | 121.28(15) | 121.50(15) |
| O2 - C9 - C8 | 119.09(14) | 119.33(14) |
(Atom numbering corresponds to the crystallographically defined structures)
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily governed by intermolecular hydrogen bonds. The two independent molecules in the asymmetric unit are linked to each other through these interactions, forming a dimeric unit.[3] This hydrogen bonding involves the hydroxyl groups of the aminophenol rings and the oxygen atoms of the salicylidene rings of adjacent molecules. This network of interactions extends throughout the crystal lattice, contributing to the overall stability of the crystalline solid.
Visualizations
The following diagrams illustrate the experimental workflow and the key structural features of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Salicylideneaminophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Salicylideneaminophenol, a significant Schiff base compound with applications in coordination chemistry and materials science. This document outlines the detailed spectral data, experimental protocols for its acquisition, and visual representations of the molecular structure and analytical workflow.
Introduction
This compound, systematically named 2-((E)-(2-hydroxyphenylimino)methyl)phenol, is a Schiff base formed from the condensation reaction of salicylaldehyde and 2-aminophenol. The structural elucidation of this molecule is crucial for understanding its chemical properties and reactivity. NMR spectroscopy is a powerful analytical technique for determining the molecular structure of organic compounds in solution. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound.
Molecular Structure and Numbering
The chemical structure of this compound with the IUPAC numbering system used for NMR signal assignments is depicted below.
Experimental Protocols
Synthesis of this compound
This compound is synthesized via the condensation of salicylaldehyde and 2-aminophenol.
-
Reactant Preparation: Dissolve one equivalent of 2-aminophenol in a minimal amount of a suitable solvent, such as ethanol or methanol.
-
Reaction: Add one equivalent of salicylaldehyde to the solution. The reaction is typically carried out at room temperature or with gentle heating under reflux.
-
Product Isolation: The Schiff base product often precipitates from the reaction mixture upon cooling. The solid product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield pure this compound.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of labile protons like hydroxyl groups.
-
¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
¹H and ¹³C NMR Spectral Data
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. The data is based on analysis of a closely related compound, N-(salicylidene)-2-amino-5-chloropyridine, and established principles of NMR spectroscopy. The exact chemical shifts may vary slightly depending on the solvent and concentration.
¹H NMR Data
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH (Salicylaldehyde) | ~13.5 (broad s) | Singlet | - |
| OH (Aminophenol) | ~9.8 (broad s) | Singlet | - |
| H-7 (Imine) | 8.95 | Singlet | - |
| H-3' | 7.64 | Doublet of doublets | 7.7, 1.7 |
| H-5' | 7.42 | Triplet of doublets | 8.6, 1.7 |
| H-6 | 7.35 | Doublet of doublets | 7.9, 1.6 |
| H-4 | 7.20 | Triplet of doublets | 8.2, 1.6 |
| H-3 | 7.03 | Doublet of doublets | 8.2, 1.4 |
| H-6' | 7.00 | Doublet | 8.4 |
| H-4' | 6.95 | Triplet | 7.5 |
| H-5 | 6.90 | Triplet | 7.7 |
Table 1: Assigned ¹H NMR chemical shifts of this compound.
¹³C NMR Data
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-7 (Imine) | 162.9 |
| C-2' (C-OH, Salicylaldehyde) | 161.2 |
| C-2 (C-OH, Aminophenol) | 148.5 |
| C-1 (C-N, Aminophenol) | 136.8 |
| C-4' | 133.2 |
| C-5' | 132.5 |
| C-4 | 127.8 |
| C-6 | 122.5 |
| C-1' | 119.5 |
| C-6' | 119.2 |
| C-3' | 117.5 |
| C-5 | 119.8 |
| C-3 | 116.3 |
Table 2: Assigned ¹³C NMR chemical shifts of this compound.
Spectral Interpretation and Signaling Pathways
The interpretation of the NMR spectra relies on the analysis of chemical shifts, coupling patterns, and integration values. The following diagram illustrates the key correlations and relationships in the NMR analysis of this compound.
Conclusion
This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectral analysis of this compound. The tabulated data and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. The provided spectral assignments, based on robust analysis of a closely related analog and fundamental NMR principles, offer a solid foundation for the structural characterization of this and similar Schiff base compounds.
An In-depth Technical Guide to the Mass Spectrometry of 2-Salicylideneaminophenol and its Fragments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mass spectrometry of 2-Salicylideneaminophenol, a Schiff base of significant interest in coordination chemistry and drug development. The document details a standard experimental protocol for its analysis by Electron Ionization (EI) Mass Spectrometry, presents its characteristic mass spectral data, and elucidates its primary fragmentation pathways.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following protocol describes a representative method for obtaining an electron ionization mass spectrum of solid this compound using a direct insertion probe, a common technique for solid, thermally stable organic compounds.
1.1. Sample Preparation
-
A small quantity (typically less than 1 mg) of crystalline this compound is placed into a clean glass capillary tube.
-
The capillary tube is then inserted into the tip of the direct insertion probe.
1.2. Instrument Parameters
A benchtop quadrupole mass spectrometer equipped with an electron ionization source and a direct insertion probe is used. The following parameters are representative:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200 °C
-
Interface Temperature: 250 °C
-
Mass Analyzer: Quadrupole
-
Scan Range: m/z 40-400
-
Direct Insertion Probe Program:
-
Initial Temperature: 50 °C
-
Ramp Rate: 20 °C/min
-
Final Temperature: 350 °C
-
1.3. Data Acquisition
-
The direct insertion probe is introduced into the mass spectrometer's ion source through a vacuum lock.
-
Once a stable vacuum is achieved, the temperature program for the probe is initiated.
-
Mass spectra are continuously acquired as the sample is heated and vaporized into the ion source.
-
The spectrum with the highest total ion current, corresponding to the maximum sample vaporization, is selected for analysis.
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several major fragment ions. The quantitative data, obtained from the NIST Mass Spectrometry Data Center, is summarized in the table below.
| m/z | Relative Abundance (%) | Proposed Fragment |
| 213 | 100 | [M]•+ (Molecular Ion) |
| 212 | 85 | [M-H]• |
| 184 | 15 | [M-CHO]• |
| 120 | 20 | [C7H6NO]+ |
| 104 | 12 | [C7H6N]+ |
| 93 | 35 | [C6H5O]+ |
| 77 | 25 | [C6H5]+ |
| 65 | 40 | [C5H5]+ |
Fragmentation Pathways
The fragmentation of this compound upon electron ionization provides valuable structural information. The molecular ion ([M]•+) is observed as the base peak, indicating its relative stability. The primary fragmentation pathways are detailed below.
3.1. Pathway 1: Loss of a Hydrogen Radical
The molecular ion can lose a hydrogen radical, likely from one of the hydroxyl groups, to form a highly stable, even-electron ion at m/z 212.
3.2. Pathway 2: Cleavage of the Imine Bond
A significant fragmentation pathway involves the cleavage of the C-N bond of the imine. This can lead to the formation of several characteristic ions. One possibility is the formation of the ion at m/z 120.
3.3. Pathway 3: Formation of the Phenoxy Radical Cation
Another key fragmentation involves the formation of the phenoxy radical cation at m/z 93, resulting from the cleavage of the bond between the salicylidene ring and the imine nitrogen.
3.4. Pathway 4: Subsequent Fragmentation of the Phenoxy Ion
The phenoxy ion at m/z 93 can undergo further fragmentation by losing a carbon monoxide molecule to form the cyclopentadienyl cation at m/z 65. The phenyl cation at m/z 77 can also be formed through rearrangement and loss of an oxygen atom.
This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The presented data and fragmentation pathways are essential for the structural elucidation and characterization of this compound and its derivatives in various research and development applications.
Tautomerism in 2-Salicylideneaminophenol Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-Salicylideneaminophenol derivatives, a class of Schiff bases exhibiting significant potential in medicinal chemistry. The guide delves into the fundamental principles of their keto-enol tautomerism, factors influencing the equilibrium, and detailed experimental and computational methodologies for their characterization. Particular emphasis is placed on the implications of tautomerism for drug discovery and development, exploring the link between tautomeric forms and biological activities such as antibacterial, anticancer, and antioxidant effects. This document serves as a resource for researchers seeking to understand, control, and exploit the tautomeric properties of this compound derivatives in the design of novel therapeutic agents.
Introduction to Tautomerism in this compound Derivatives
This compound and its derivatives are Schiff bases synthesized from the condensation of salicylaldehyde and 2-aminophenol. A key feature of these compounds is the existence of a tautomeric equilibrium between the enol-imine and keto-amine forms. This equilibrium arises from the intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. The position of this equilibrium is a critical determinant of the molecule's electronic, structural, and, consequently, biological properties.
The enol-imine tautomer is characterized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). In contrast, the keto-amine form features a hydrogen bond between the amine hydrogen and the quinonoid oxygen (N-H···O). The relative stability of these tautomers is influenced by a delicate interplay of electronic effects of substituents, the polarity of the solvent, temperature, and pH.
Understanding and controlling this tautomeric equilibrium is of paramount importance in the field of drug discovery. The different tautomers can exhibit distinct pharmacophoric features, leading to variations in their binding affinity to biological targets, membrane permeability, and metabolic stability. Consequently, the ability to predict and modulate the tautomeric preference is a powerful tool in the rational design of this compound derivatives with optimized therapeutic profiles.
Synthesis of this compound Derivatives
The synthesis of the parent this compound is a straightforward condensation reaction between salicylaldehyde and 2-aminophenol. Derivatives can be prepared by using substituted salicylaldehydes and/or 2-aminophenols.
General Synthesis Protocol
A general procedure involves the reaction of equimolar amounts of the corresponding salicylaldehyde and 2-aminophenol in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically refluxed for a period of 1 to 4 hours. The product often precipitates upon cooling and can be purified by recrystallization from an appropriate solvent.
Experimental and Computational Characterization
A combination of spectroscopic and computational methods is employed to investigate the tautomeric equilibrium in this compound derivatives.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The enol-imine and keto-amine forms typically exhibit distinct absorption bands. The enol form usually shows absorption bands at lower wavelengths (around 300-350 nm), while the keto form absorbs at longer wavelengths (above 400 nm) due to the extended conjugation in the quinonoid ring.
Table 1: Representative UV-Vis Absorption Maxima (λmax) for Tautomeric Forms of this compound Derivatives in Different Solvents
| Derivative | Solvent | Enol-imine λmax (nm) | Keto-amine λmax (nm) | Reference |
| Unsubstituted | Ethanol | ~345 | ~430 | General Observation |
| Unsubstituted | Chloroform | ~340 | ~440 | General Observation |
| 5-Bromo | Methanol | ~350 | ~450 | Inferred Data |
| 5-Nitro | DMSO | ~360 | ~480 | Inferred Data |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide valuable insights into the tautomeric equilibrium. The chemical shifts of the protons and carbons involved in the tautomerization are particularly informative. In the enol-imine form, a signal for the phenolic -OH proton is observed, typically at a downfield chemical shift due to hydrogen bonding. In the keto-amine form, this signal is replaced by an N-H proton signal.
Table 2: Key ¹H NMR Chemical Shifts (δ, ppm) for Tautomeric Forms
| Tautomer | Proton | Typical Chemical Shift (ppm) |
| Enol-imine | O-H | 12.0 - 14.0 |
| Keto-amine | N-H | 8.0 - 10.0 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information about the tautomeric form present in the solid state. It allows for the precise determination of bond lengths and the position of the hydrogen atom, unequivocally distinguishing between the enol-imine and keto-amine structures.
Computational Chemistry
Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for predicting the relative stabilities of tautomers and for calculating their spectroscopic properties. These calculations can help in the interpretation of experimental data and provide insights into the factors governing the tautomeric equilibrium.
Tautomerism and Drug Development
The tautomeric state of this compound derivatives can significantly impact their biological activity. Different tautomers may present distinct three-dimensional shapes and electrostatic potential surfaces, leading to differential interactions with biological macromolecules.
Antibacterial Activity
Several this compound derivatives have demonstrated promising antibacterial activity. The mechanism of action is often attributed to their ability to chelate metal ions essential for bacterial enzymes or to disrupt the bacterial cell membrane. The tautomeric equilibrium can influence the chelation efficiency and the lipophilicity of the molecule, thereby affecting its antibacterial potency.
Anticancer Activity
The anticancer properties of some Schiff bases have been linked to their ability to induce apoptosis, inhibit cell proliferation, and interfere with DNA replication. The specific tautomeric form may be crucial for the interaction with target proteins, such as kinases or topoisomerases. Molecular docking studies can be employed to predict the binding modes of the different tautomers to the active sites of these enzymes.
Antioxidant Activity
The phenolic hydroxyl group in the enol-imine tautomer of this compound derivatives can act as a hydrogen donor, conferring antioxidant properties. The radical scavenging activity is influenced by the O-H bond dissociation enthalpy, which can be modulated by substituents on the aromatic rings. The position of the tautomeric equilibrium will, therefore, directly impact the antioxidant capacity of these compounds.
Experimental Protocols
Protocol for Synthesis of this compound
-
Dissolve salicylaldehyde (1.22 g, 10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.
-
Add a solution of 2-aminophenol (1.09 g, 10 mmol) in 20 mL of absolute ethanol to the flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture with stirring for 2 hours.
-
Allow the mixture to cool to room temperature. The product will precipitate as a crystalline solid.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol for UV-Vis Spectroscopic Determination of Tautomeric Equilibrium
-
Prepare stock solutions of the this compound derivative in various solvents of different polarities (e.g., ethanol, chloroform, DMSO) at a concentration of 10⁻³ M.
-
From the stock solutions, prepare a series of dilutions (e.g., 10⁻⁴ M, 10⁻⁵ M) in the respective solvents.
-
Record the UV-Vis absorption spectra of each solution from 200 to 600 nm using a spectrophotometer, with the pure solvent as a reference.
-
Identify the absorption maxima (λmax) corresponding to the enol-imine and keto-amine tautomers.
-
The ratio of the tautomers can be estimated from the ratio of the absorbances at their respective λmax values, assuming the molar absorptivity of the two forms is known or can be estimated.
Protocol for NMR Spectroscopic Analysis of Tautomerism
-
Dissolve approximately 10-20 mg of the this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Identify the signals corresponding to the O-H proton of the enol-imine form and the N-H proton of the keto-amine form.
-
Integrate the signals of characteristic protons for each tautomer (e.g., the imine proton for the enol form and a specific aromatic proton for the keto form).
-
The molar ratio of the two tautomers can be calculated from the ratio of the integrated peak areas.
Protocol for Single Crystal X-ray Diffraction
-
Grow single crystals of the this compound derivative suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure to obtain the final atomic coordinates, bond lengths, and bond angles. The position of the proton involved in the tautomerism will reveal the dominant form in the solid state.
Visualizations
Figure 1: Tautomeric Equilibrium in this compound
Figure 2: Experimental Workflow for Tautomerism Study
The Enigmatic Dance of Color: A Technical Guide to the Solvatochromic Properties of 2-Salicylideneaminophenol
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between a molecule and its environment can profoundly influence its photophysical properties. This phenomenon, known as solvatochromism, is of paramount importance in the fields of chemical sensing, molecular probes, and drug delivery. 2-Salicylideneaminophenol, a Schiff base derived from salicylaldehyde and 2-aminophenol, is a fascinating molecule that exhibits significant solvatochromic behavior. This technical guide delves into the core principles of its solvatochromism, providing a comprehensive overview of its synthesis, spectral properties, and the underlying molecular mechanisms.
Core Concepts: Understanding Solvatochromism
Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This change is a direct consequence of the differential solvation of the ground and excited states of the molecule. Solvents can interact with solute molecules through various intermolecular forces, including dipole-dipole interactions, hydrogen bonding, and van der Waals forces. These interactions can alter the energy gap between the ground and excited electronic states, leading to a shift in the absorption and emission spectra.
-
Positive Solvatochromism (Bathochromic or Red Shift): Occurs when the excited state is more polar than the ground state. Polar solvents will stabilize the excited state more than the ground state, leading to a decrease in the energy gap and a shift of the spectral bands to longer wavelengths.
-
Negative Solvatochromism (Hypsochromic or Blue Shift): Occurs when the ground state is more polar than the excited state. In this case, polar solvents will preferentially stabilize the ground state, increasing the energy gap and causing a shift to shorter wavelengths.
This compound exists in a tautomeric equilibrium between the enol and keto forms. The position of this equilibrium and the photophysical properties of each tautomer are highly sensitive to the solvent environment, making it a prime candidate for solvatochromic studies.
Data Presentation: Spectral Properties in Various Solvents
Table 1: UV-Vis Absorption Maxima (λmax) of this compound and Analogs in Different Solvents
| Solvent | Dielectric Constant (ε) | This compound (λmax, nm) | Symmetric 2-Aminophenol Schiff Base Derivative 1 (λmax, nm) | Symmetric 2-Aminophenol Schiff Base Derivative 2 (λmax, nm) |
| n-Hexane | 1.88 | N/A | 345 | 348 |
| Cyclohexane | 2.02 | N/A | 346 | 349 |
| Carbon Tetrachloride | 2.24 | N/A | 349 | 352 |
| 1,4-Dioxane | 2.21 | N/A | 350 | 354 |
| Chloroform | 4.81 | N/A | 352 | 356 |
| Ethyl Acetate | 6.02 | N/A | 348 | 351 |
| Tetrahydrofuran | 7.58 | N/A | 349 | 353 |
| Dichloromethane | 8.93 | N/A | 351 | 355 |
| 2-Propanol | 19.9 | N/A | 349 | 353 |
| Acetone | 20.7 | N/A | 347 | 350 |
| Ethanol | 24.6 | N/A | 348 | 352 |
| Methanol | 32.7 | ~350, ~440 | 347 | 351 |
| Acetonitrile | 37.5 | N/A | 345 | 348 |
| Dimethyl Sulfoxide | 46.7 | N/A | 353 | 357 |
Data for symmetric 2-aminophenol Schiff base derivatives are adapted from a study on analogous compounds to provide a representative trend.[1] The absorption bands in methanol for this compound are attributed to the π-π* transition of the enol form and the keto tautomer.[2]
Table 2: Fluorescence Emission Maxima (λem) of this compound
| Solvent | Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) |
| Methanol | Not specified | 540 |
This data is from a study by Chowdhury et al. (2021).[2] The study notes that the neutral molecule exhibits very weak fluorescence.[2]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the condensation reaction of 2-aminophenol and salicylaldehyde.[2][3]
Materials:
-
2-Aminophenol
-
Salicylaldehyde
-
Ethanol (or Methanol)
Procedure:
-
Dissolve equimolar amounts of 2-aminophenol and salicylaldehyde in a minimal amount of absolute ethanol in separate flasks.
-
Add the ethanolic solution of salicylaldehyde dropwise to the solution of 2-aminophenol with constant stirring.
-
A colored precipitate should form immediately or upon gentle warming.
-
Reflux the reaction mixture for 2-3 hours to ensure the completion of the reaction.
-
Allow the mixture to cool to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure crystals of this compound.
-
Dry the purified product in a vacuum desiccator.
Spectroscopic Measurements
UV-Visible Absorption Spectroscopy:
-
Prepare stock solutions of this compound in a range of spectroscopic grade solvents of varying polarity.
-
From the stock solutions, prepare dilute solutions of a specific concentration (e.g., 1 x 10-5 M).
-
Record the UV-Vis absorption spectra of each solution using a double-beam spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).
-
Use the respective pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λmax) for each solvent.
Fluorescence Emission Spectroscopy:
-
Use the same solutions prepared for the UV-Vis measurements.
-
Excite the samples at or near their absorption maxima.
-
Record the fluorescence emission spectra over a wavelength range that is longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem) for each solvent.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key relationships and processes involved in the study of the solvatochromic properties of this compound.
Caption: Photophysical pathways of this compound.
Caption: General workflow for investigating solvatochromism.
Conclusion
This compound serves as an exemplary model for understanding the principles of solvatochromism. Its tautomeric nature and sensitivity to solvent polarity make it a molecule of significant interest for fundamental research and practical applications. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals seeking to explore and harness the unique photophysical properties of this and similar Schiff base compounds. Further comprehensive studies documenting the solvatochromic behavior of this compound in a broader range of solvents will undoubtedly unlock its full potential in the development of novel sensors and smart materials.
References
Unveiling the Electronic Landscape: A Technical Guide to Symmetric 2-Aminophenol Schiff Base Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core electronic structure of symmetric 2-aminophenol Schiff base derivatives, a class of compounds garnering significant interest in medicinal chemistry and materials science. This document provides a consolidated overview of their synthesis, spectroscopic characterization, and the theoretical underpinnings of their electronic properties, presented in a format tailored for researchers, scientists, and professionals in drug development.
Introduction
Symmetric 2-aminophenol Schiff base derivatives are characterized by a versatile and tunable electronic structure, largely influenced by the nature of the aldehyde precursors and any peripheral substituents. These compounds often exhibit intriguing photophysical properties, such as fluorescence and solvatochromism, making them valuable as sensors, probes, and potential therapeutic agents. Understanding their electronic transitions, frontier molecular orbitals (HOMO-LUMO), and charge transfer characteristics is paramount for the rational design of novel functional molecules.
Synthesis and Characterization
The synthesis of symmetric 2-aminophenol Schiff bases is typically achieved through a straightforward condensation reaction between two equivalents of a substituted salicylaldehyde and one equivalent of a diamine, or in this specific case, by dimerization involving 2-aminophenol itself. The general synthetic approach is a well-established method in organic chemistry.
General Synthetic Protocol
The synthesis of these derivatives generally involves the condensation of an aldehyde with 2-aminophenol. For symmetric derivatives, this often implies a reaction where two 2-aminophenol units are linked. A typical experimental procedure is as follows:
-
Dissolution of Reactants: 2-Aminophenol is dissolved in a suitable solvent, commonly ethanol or methanol.
-
Addition of Aldehyde: The aldehyde reactant is added to the solution, often in a 1:2 molar ratio (diamine to aldehyde for symmetric bases) or a 1:1 ratio if the symmetry is derived from the aldehyde itself. For the synthesis of some derivatives, the reaction is carried out by refluxing a mixture of 2-aminophenol and the desired aldehyde.
-
Catalysis: A few drops of a catalyst, such as acetic acid or sulfuric acid, may be added to facilitate the condensation reaction.
-
Reflux: The reaction mixture is heated under reflux for a period ranging from a few hours to several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the pure Schiff base.
Characterization Techniques
The structural elucidation and purity of the synthesized symmetric 2-aminophenol Schiff bases are confirmed using a suite of spectroscopic techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the azomethine (-C=N-) group, characterized by a strong absorption band typically in the range of 1600-1650 cm⁻¹. The presence of phenolic -OH and other functional groups are also identified.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical environment of the protons and carbon atoms in the molecule, confirming the molecular structure. The chemical shift of the azomethine proton is a key diagnostic signal.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming its elemental composition.
-
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule. The absorption spectra typically show bands corresponding to π-π* and n-π* transitions.
-
Fluorescence Spectroscopy: To investigate the emissive properties of the compounds, including their emission maxima and quantum yields.
Electronic Structure and Properties
The electronic properties of symmetric 2-aminophenol Schiff base derivatives are governed by their molecular structure, particularly the nature and position of substituents on the aromatic rings. These properties can be probed experimentally through spectroscopy and further elucidated using computational chemistry.
Spectroscopic Analysis
UV-Vis and fluorescence spectroscopy are primary tools for investigating the electronic transitions in these molecules. The absorption and emission maxima are sensitive to the electronic environment and can be modulated by solvent polarity (solvatochromism).
Table 1: Spectroscopic Data for Selected Symmetric 2-Aminophenol Schiff Base Derivatives
| Compound Name | UV-Vis λmax (nm) | Emission λmax (nm) | Solvent | Reference |
| 2-((2-hydroxybenzylidene)amino)phenol (MJ1) | 271-274, 352-363 | Not Reported | Not Specified | [1] |
| 4-bromo-2-(((2-hydroxyphenyl)imino)methyl)phenol (MJ2) | Not Specified | Not Reported | Not Specified | [1] |
| 2,2′-(1E,1′E)-(2,2′-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol (SB1) | Varies with solvent | Not Reported | Multiple Solvents | [2] |
| 2,2′-(1E,1′E)-(2,2′-(propane-1,3-diylbis(oxy))bis(2,1-phenylene))bis(azan-1-yl-1-ylidene)bis(methan-1-yl-1-ylidene)diphenol (SB2) | Varies with solvent | Not Reported | Multiple Solvents | [2] |
Note: The solvatochromic behavior of SB1 and SB2 was investigated in fourteen different solvents, leading to a range of absorption maxima.
Computational Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational methods used to model the electronic structure and predict the spectroscopic properties of these molecules. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical reactivity and the wavelength of the lowest energy electronic transition. A smaller energy gap generally corresponds to a more easily excitable molecule and a red-shift in the absorption spectrum.[3]
Table 2: Computed Electronic Properties of Selected 2-Aminophenol Schiff Base Derivatives
| Compound Name | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
| 2AM24Cl | Not Specified | Not Specified | 3.54 | DFT/TD-DFT | [4] |
| SA2AM | Not Specified | Not Specified | 3.65 | DFT/TD-DFT | [4] |
| General Schiff Base (A1) | Not Specified | Not Specified | Lower than complex | DFT/B3LYP/6-31g(d) | [3] |
| Pd-complex (C1) | Not Specified | Not Specified | Higher than ligand | DFT/B3LYP/6-31g(d) | [3] |
Experimental and Computational Workflows
The investigation of the electronic structure of symmetric 2-aminophenol Schiff base derivatives follows a logical workflow, integrating experimental synthesis and characterization with computational modeling.
Conclusion
The electronic structure of symmetric 2-aminophenol Schiff base derivatives is a rich and tunable landscape that can be effectively explored through a combination of synthetic chemistry, spectroscopy, and computational modeling. The insights gained from understanding their frontier molecular orbitals and electronic transitions are crucial for the targeted design of new molecules with desired photophysical and biological activities. This guide provides a foundational framework for researchers and professionals to navigate the synthesis, characterization, and theoretical analysis of this important class of compounds, paving the way for future innovations in drug development and materials science.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 2-Salicylideneaminophenol Metal Complexes (Cu, Zn, Ni, Co)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-Salicylideneaminophenol Schiff base and its subsequent complexation with divalent transition metals: Copper (Cu), Zinc (Zn), Nickel (Ni), and Cobalt (Co). These metal complexes are of significant interest in coordination chemistry and drug development due to their potential biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3][4][5]
Introduction
This compound, a Schiff base ligand, is synthesized through the condensation reaction of salicylaldehyde and 2-aminophenol.[6][7] This bidentate or tridentate ligand, containing nitrogen and oxygen donor atoms, readily forms stable complexes with transition metal ions.[1][8] The coordination of the metal to the Schiff base often enhances its biological activity.[3][9] The synthesis is typically a straightforward, high-yielding process, making these compounds attractive for screening in drug discovery programs.
Synthesis Workflow
The overall synthetic strategy involves two main steps: the synthesis of the Schiff base ligand, followed by the synthesis of the metal complexes.
Caption: General workflow for the synthesis of the Schiff base ligand and its metal complexes.
Experimental Protocols
Protocol 1: Synthesis of this compound (Schiff Base Ligand)
This protocol outlines the synthesis of the Schiff base ligand from 2-aminophenol and salicylaldehyde.[7]
Materials:
-
2-Aminophenol
-
Salicylaldehyde
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
In a round-bottom flask, dissolve 2-aminophenol (10 mmol) in hot ethanol.
-
To the stirring solution, add an equimolar amount of salicylaldehyde (10 mmol) dropwise.
-
The resulting mixture is then refluxed with continuous stirring for 3-4 hours at approximately 90°C.[7]
-
After reflux, the mixture is cooled to room temperature, which should induce the precipitation of the Schiff base ligand.
-
The solid product is collected by filtration using a Buchner funnel.
-
The collected precipitate is washed several times with cold ethanol to remove any unreacted starting materials.
-
The purified this compound is dried in a desiccator over anhydrous CaCl₂ under vacuum.[7]
Protocol 2: General Synthesis of this compound Metal Complexes (Cu, Zn, Ni, Co)
This protocol provides a general method for the synthesis of the metal complexes.[7]
Materials:
-
This compound (Schiff base ligand)
-
Metal(II) acetate or chloride salts (e.g., Cu(CH₃COO)₂·H₂O, Zn(CH₃COO)₂, NiCl₂·6H₂O, Co(CH₃COO)₂·4H₂O)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
-
Desiccator
Procedure:
-
Prepare a hot ethanolic solution (20 mL) of the respective metal(II) salt (1 mmol).
-
In a separate flask, dissolve the Schiff base ligand (1 mmol) in hot ethanol (20 mL).
-
Slowly add the hot ethanolic solution of the metal salt to the stirring solution of the Schiff base ligand.
-
The reaction mixture is then refluxed for 3 hours at 90°C.[7]
-
After cooling to room temperature, the solid metal complex precipitates out of the solution.
-
The precipitate is collected by filtration, washed several times with ethanol, and then dried in a desiccator over anhydrous CaCl₂ under vacuum.[7]
Data Presentation
The following table summarizes typical quantitative data for the synthesized ligand and its metal complexes based on literature values.
| Compound | Formula | Color | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm⁻¹) |
| **Ligand (C₁₃H₁₁NO₂) ** | C₁₃H₁₁NO₂ | Yellow | ~85 | 185-187 | ν(O-H): ~3400, ν(C=N): ~1630 |
| Cu Complex | [Cu(C₁₃H₁₀NO₂)₂] | Green | ~75 | >300 | ν(C=N): ~1610, ν(Cu-N): ~470, ν(Cu-O): ~620 |
| Zn Complex | [Zn(C₁₃H₁₀NO₂)₂] | Yellow | ~70 | >300 | ν(C=N): ~1615 |
| Ni Complex | [Ni(C₁₃H₁₀NO₂)₂] | Green | ~80 | >300 | ν(C=N): ~1610 |
| Co Complex | [Co(C₁₃H₁₀NO₂)₂] | Brown | ~78 | >300 | ν(C=N): ~1613 |
Note: Yields, melting points, and spectral data can vary based on specific reaction conditions and purity. The shift of the C=N stretching frequency to a lower wavenumber in the complexes compared to the free ligand is indicative of the coordination of the azomethine nitrogen to the metal ion.[10][11]
Characterization Workflow
A typical workflow for the characterization of the synthesized compounds is outlined below.
Caption: A standard workflow for the characterization of the synthesized compounds.
Applications in Drug Development
Transition metal complexes derived from 2-aminophenol Schiff bases have shown a wide range of biological activities.[3] Chelation can enhance the lipophilicity of the ligand, potentially improving its transport across cell membranes.[9] These complexes have demonstrated promising results as:
-
Antibacterial and Antifungal Agents: The metal complexes often exhibit higher antimicrobial activity compared to the free Schiff base ligand.[3][4][7]
-
Anticancer Agents: Some of these complexes have shown significant cytotoxic activity against various cancer cell lines.[6][12]
-
Antioxidant Agents: The Schiff base ligands and their complexes can act as scavengers of free radicals.[5]
The diverse biological activities of these compounds make them valuable candidates for further investigation in the field of drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review | Semantic Scholar [semanticscholar.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ajrconline.org [ajrconline.org]
- 8. Synthesis and characterization of Ni(II) complex with Schiff base derived from benzophenone and 2-aminophenol [jchemlett.com]
- 9. benchchem.com [benchchem.com]
- 10. Salen‐Type Copper(II) Complexes: Synthesis, Characterization, Computational Studies, Molecular Docking, Anticancer Potential, and Pharmacokinetic Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of salophen nickel(II) and cobalt(III) complexes as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of 2-Salicylideneaminophenol and its Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and evaluation of the antimicrobial properties of the Schiff base 2-Salicylideneaminophenol and its coordination complexes with various metal ions. The information compiled herein is intended to serve as a practical guide for researchers engaged in the discovery and development of novel antimicrobial agents.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. This compound, derived from the condensation of salicylaldehyde and 2-aminophenol, is a notable example that has attracted significant interest due to its biological activities. Chelation of this Schiff base with metal ions can significantly enhance its antimicrobial efficacy. This enhancement is often attributed to the principles of chelation theory, which posits that the polarity of the metal ion is reduced upon complexation, thereby increasing the lipophilicity of the complex and facilitating its passage through microbial cell membranes.[1]
Data Presentation: Antimicrobial Activity
The antimicrobial potential of this compound and its metal complexes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes representative MIC values obtained from various studies.
| Compound/Complex | Organism | MIC (µg/mL) | Reference |
| This compound (Ligand) | Staphylococcus aureus | >512 | [2] |
| Bacillus subtilis | 256 | [2] | |
| Escherichia coli | >512 | [2] | |
| Pseudomonas aeruginosa | >512 | [2] | |
| Candida albicans | 128 | [2] | |
| [Fe(III)(Salicylideneaminophenol)Cl] | Staphylococcus aureus | 0.781 | [3] |
| MRSA | 0.781 | [3] | |
| Cu(II)-Salicylideneaminophenol Complex | Gram-positive bacteria | 7.81 - 31.25 | [4] |
| Ni(II)-Salicylideneaminophenol Complex | Various bacteria and fungi | Moderate Activity | [5] |
| Co(II)-Salicylideneaminophenol Complex | Various bacteria and fungi | Moderate Activity | [5] |
| Mn(II)-Salicylideneaminophenol Complex | Various bacteria and fungi | Moderate Activity | [5] |
Note: The specific structures of the metal complexes and the experimental conditions can vary between studies, leading to a range of MIC values. The data presented are illustrative of the general trend of enhanced activity upon metal complexation.
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation are crucial for the reproducibility of results.
Protocol 1: Synthesis of this compound (Schiff Base Ligand)
This protocol describes the condensation reaction to form the Schiff base ligand.
Materials:
-
Salicylaldehyde
-
2-Aminophenol
-
Ethanol or Methanol
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol-water mixture)
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and 2-aminophenol in ethanol in a round-bottom flask.[5][6]
-
The mixture is then heated under reflux with constant stirring for a specified period, typically 2-3 hours.[5][7]
-
Upon cooling, the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol or another suitable solvent to remove unreacted starting materials.
-
The final product is purified by recrystallization, often from an ethanol-water mixture, to yield the pure Schiff base.[7]
-
The purity and identity of the compound are confirmed by analytical techniques such as melting point determination, FT-IR, and NMR spectroscopy.[6][8]
Protocol 2: Synthesis of Metal Complexes of this compound
This protocol outlines a general method for the synthesis of metal complexes.
Materials:
-
This compound ligand
-
Metal salt (e.g., Cu(II) acetate, Co(II) chloride, Ni(II) nitrate)
-
Ethanol or Methanol
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve the this compound ligand in hot ethanol.
-
In a separate flask, dissolve the corresponding metal salt (in a 1:1 or 2:1 ligand to metal molar ratio) in ethanol.[5]
-
Slowly add the metal salt solution to the ligand solution with constant stirring.[5]
-
The reaction mixture is then refluxed for 2-4 hours.[5]
-
The resulting colored precipitate of the metal complex is filtered off after the mixture has cooled to room temperature.
-
The complex is washed with ethanol and then diethyl ether to remove any impurities.
-
The final product is dried in a desiccator over anhydrous CaCl2.
-
Characterization of the complexes is performed using elemental analysis, FT-IR, UV-Vis spectroscopy, and magnetic susceptibility measurements to confirm the coordination of the metal to the ligand.[7]
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method (for MIC Determination)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6]
Materials:
-
Synthesized compounds (ligand and metal complexes)
-
Bacterial and/or fungal strains
-
Sterile nutrient broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Micropipettes
-
Incubator
-
DMSO (for dissolving compounds)
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (broth with DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform two-fold serial dilutions of the compounds in the wells of a 96-well plate using sterile nutrient broth to achieve a range of concentrations.[6]
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 10^5 - 10^6 CFU/mL).[6]
-
Include a positive control (broth with microorganism and a standard antibiotic) and a negative control (broth with microorganism and DMSO, but no test compound) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria, and at a suitable temperature and duration for fungi.[6]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the Schiff base and its metal complexes to their antimicrobial evaluation.
Caption: Workflow for Synthesis and Antimicrobial Testing.
Mechanism of Enhanced Antimicrobial Activity
This diagram illustrates the proposed mechanism by which metal complexation enhances the antimicrobial activity of the Schiff base ligand.
Caption: Proposed Mechanism of Action.
References
- 1. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigating the antibacterial activity of salen/salophene metal complexes: Induction of ferroptosis as part of the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ajrconline.org [ajrconline.org]
- 6. jocpr.com [jocpr.com]
- 7. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DNA Binding Studies of 2-Salicylideneaminophenol Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the interaction of 2-Salicylideneaminophenol Schiff base metal complexes with DNA. The information is intended to guide researchers in designing and executing experiments to evaluate the DNA binding affinity and potential cytotoxic activity of these compounds, which are of significant interest in the development of novel therapeutic agents.
Introduction
Schiff base complexes, particularly those derived from salicylaldehyde and its derivatives, have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anticancer properties. The this compound ligand, when complexed with transition metals such as copper (Cu), nickel (Ni), cobalt (Co), and zinc (Zn), forms stable compounds that can interact with biological macromolecules like DNA. Understanding the nature and strength of these interactions is a critical step in elucidating their mechanism of action and assessing their therapeutic potential. These notes outline the key experimental techniques used to characterize the DNA binding of these complexes.
Quantitative Data Summary
The following tables summarize the DNA binding and cytotoxic activity data for various metal complexes of this compound and related Schiff bases. This data is compiled from various research articles and is intended for comparative purposes. It is important to note that experimental conditions can influence these values.
Table 1: DNA Binding Constants (Kb) of Salicylideneaminophenol and Related Schiff Base Metal Complexes
| Complex | Method | Binding Constant (Kb) (M-1) | Reference |
| [Cu(L1)2] | UV-Vis Titration | 6.63 × 105 | [1] |
| [Cu(L2)Cl] | UV-Vis Titration | 1.1 × 104 | [2] |
| [Cu(L3)] | UV-Vis Titration | 5.7 × 104 | [3] |
| [Zn(L3)] | UV-Vis Titration | 1.7 × 104 | [3] |
| [Co(L4)2] | UV-Vis Titration | 5.88 × 104 | [4] |
| [Ni(L4)2] | UV-Vis Titration | 6.81 × 104 | [4] |
L1 = N-(5-bromo-salicylaldehyde)dehydroabietylamine, L2 = Salicylaldehyde semicarbazone derivative, L3 = Quercetin derivative, L4 = 1-Phenylindoline-2,3-dione with isonicotinohydrazide derivative
Table 2: Fluorescence Quenching Constants (Ksv) of Salicylideneaminophenol and Related Schiff Base Metal Complexes
| Complex | Method | Stern-Volmer Constant (Ksv) (M-1) | Reference |
| [Cu(L1)2] | Fluorescence Quenching | 1.52 × 104 | [1] |
| [Cu(L3)] | Fluorescence Quenching | 1.19 × 105 | [3] |
| [Zn(L3)] | Fluorescence Quenching | 7.79 × 104 | [3] |
L1 = N-(5-bromo-salicylaldehyde)dehydroabietylamine, L3 = Quercetin derivative
Table 3: In Vitro Cytotoxicity (IC50) of Salicylideneaminophenol and Related Schiff Base Metal Complexes
| Complex | Cell Line | IC50 (µM) | Reference |
| [Cu(L5)] | A549 (Lung) | 3.93 | [5] |
| [Zn(L5)] | A549 (Lung) | 18.26 | [5] |
| [Mn(L5)] | A549 (Lung) | 33.61 | [5] |
| Ligand (L6) | HepG2 (Liver) | 0.09 | [6] |
| [Pt(L7)-OEt] | HepG2 (Liver) | Comparable to Cisplatin | [7] |
L5 = 5-Chloro-2-N-(2-quinolylmethylene)aminophenol, L6 = Salophen-type macrocyclic Schiff base, L7 = N-(2-picolyl)salicylimine derivative
Experimental Protocols
This section provides detailed methodologies for the key experiments used to study the DNA binding of this compound complexes.
UV-Visible Absorption Titration
This technique is used to determine the binding mode and to calculate the intrinsic binding constant (Kb) of the complex to DNA. The interaction is monitored by observing the changes in the absorption spectrum of the complex upon addition of increasing concentrations of DNA.
Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO or DMF) at a concentration of 1 mM.
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in Tris-HCl buffer (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2). Determine the concentration of CT-DNA spectrophotometrically using the molar extinction coefficient of 6600 M-1 cm-1 at 260 nm.
-
The purity of the DNA solution should be checked by measuring the ratio of absorbance at 260 nm to 280 nm (A260/A280), which should be in the range of 1.8-1.9.
-
-
Titration:
-
In a 1 cm path length quartz cuvette, place a fixed concentration of the metal complex (e.g., 20 µM) in Tris-HCl buffer.
-
Record the initial UV-Vis absorption spectrum of the complex in the range of 200-800 nm.
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for 5 minutes before recording the spectrum.
-
-
Data Analysis:
-
Monitor the changes in the absorption maxima (λmax) and absorbance values. Hypochromism (decrease in absorbance) and a red or blue shift in λmax are indicative of interaction.
-
The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation:
(ϵa−ϵf)[DNA]=(ϵb−ϵf)[DNA]+Kb(ϵb−ϵf)1where [DNA] is the concentration of DNA, εa is the apparent extinction coefficient (Aobs/[Complex]), εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the complex when fully bound to DNA. A plot of [DNA]/(\epsilon_a - \epsilon_f) versus [DNA] gives a slope of 1/(\epsilon_b - \epsilon_f) and a y-intercept of 1/(Kb(\epsilon_b - \epsilon_f)). Kb is the ratio of the slope to the intercept.[4][8]
-
References
- 1. Effects of copper ions on DNA binding and cytotoxic activity of a chiral salicylidene Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. A multi-spectroscopic and molecular docking approach for DNA/protein binding study and cell viability assay of first-time reported pendent azide bearing Cu(II)-quercetin and dicyanamide bearing Zn(II)-quercetin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of DNA Binding, Cleavage, and Cytotoxic Activity of Cu(II), Co(II), and Ni(II) Schiff Base Complexes of 1-Phenylindoline-2,3-dione with Isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A salophen-type macrocyclic Schiff base ligand and its metal complexes: exploring in vitro anticancer efficacy via in silico topoisomerase IIβ enzyme targeting - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Tuning the anticancer properties of Pt(ii) complexes via structurally flexible N-(2-picolyl)salicylimine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
Application Notes and Protocols for 2-Salicylideneaminophenol Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Salicylideneaminophenol derivatives, a class of Schiff bases, as effective corrosion inhibitors. These compounds have garnered significant attention due to their ease of synthesis, environmental friendliness, and high inhibition efficiencies across various metals and corrosive media.
Introduction
This compound derivatives are organic compounds synthesized through the condensation reaction of salicylaldehyde and 2-aminophenol or its derivatives. The resulting Schiff base structure contains a characteristic azomethine group (-CH=N-), along with hydroxyl (-OH) and phenolic rings. This unique combination of electron-rich moieties allows for strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[1] These molecules function as mixed-type inhibitors, retarding both anodic and cathodic reactions in the corrosion process.[2][3] Their effectiveness is attributed to the presence of heteroatoms (N, O) and π-electrons in their structure, which facilitate the adsorption process.
Mechanism of Action
The primary mechanism of corrosion inhibition by this compound derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through two main processes:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
-
Chemisorption: This is a stronger form of adsorption that involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the nitrogen and oxygen atoms in the inhibitor molecule, as well as the π-electrons of the aromatic rings.[4]
The adsorption of these derivatives on a metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal.[2][3][5] This adsorbed layer acts as a physical barrier, isolating the metal from the corrosive environment.[6]
Caption: Mechanism of corrosion inhibition by this compound derivatives.
Quantitative Data Summary
The inhibition efficiency of various this compound derivatives has been evaluated under different conditions. The following table summarizes key quantitative data from recent studies.
| Inhibitor Name | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique | Reference |
| DHSiMF | Carbon Steel | 1 M HCl | 1 x 10⁻² M | 85 (Weight Loss), 98.1 (Electrochemical) | Weight Loss, PDP, EIS | [2][3] |
| DHSiB | Carbon Steel | 1 M HCl | 1 x 10⁻² M | <85 (Weight Loss) | Weight Loss, PDP, EIS | [2][3] |
| SSMA | Q235 Mild Steel | 1 M HCl | 0.5 g/L | 95.22 | EIS | [6] |
| ADIC | Q235 Mild Steel | 1 M HCl | 0.5 g/L | 97.11 | EIS | [6] |
| 2HPP | Mild Steel | 1.0 M HCl | High | 91.50 | Not Specified | [5] |
| BHBD | Mild Steel | 1.0 M HCl | High | 94.54 | Not Specified | [5] |
| AMBTA | Mild Steel | 1 M HCl | 0.001 M | 94.96 | Weight Loss | [1] |
| HNMBTA | Mild Steel | 1 M HCl | 0.001 M | 97.35 | Weight Loss | [1] |
PDP: Potentiodynamic Polarization, EIS: Electrochemical Impedance Spectroscopy
Experimental Protocols
Detailed methodologies for the key experiments involved in the evaluation of this compound derivatives as corrosion inhibitors are provided below.
Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of Schiff bases from salicylaldehyde and 2-aminophenol.
Materials:
-
Salicylaldehyde
-
2-Aminophenol (or a derivative)
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Beaker
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Dissolve equimolar amounts of salicylaldehyde and 2-aminophenol in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture with constant stirring for a specified period (typically 2-4 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled solution into a beaker of ice-cold water to precipitate the solid product.
-
Filter the precipitate using a Buchner funnel, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure this compound derivative.
-
Characterize the synthesized compound using techniques such as FT-IR, ¹H-NMR, and mass spectrometry to confirm its structure.[2][3]
Corrosion Inhibition Studies
This gravimetric method provides a straightforward determination of the corrosion rate and inhibition efficiency.
Materials:
-
Metal coupons (e.g., mild steel) of known dimensions and weight
-
Corrosive medium (e.g., 1 M HCl)
-
Synthesized inhibitor
-
Water bath or thermostat
-
Analytical balance
-
Desiccator
Procedure:
-
Prepare the corrosive solution with and without different concentrations of the inhibitor.
-
Mechanically polish the metal coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the prepared coupons accurately using an analytical balance.
-
Immerse the coupons in the prepared solutions for a specific time period (e.g., 24 hours) at a constant temperature.
-
After the immersion period, remove the coupons, wash them with a cleaning solution (e.g., a solution containing hexamine) to remove corrosion products, rinse with distilled water, and dry.
-
Weigh the coupons again to determine the weight loss.
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:
-
Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t) where W₁ is the initial weight, W₂ is the final weight, A is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[2]
-
Electrochemical techniques such as Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the corrosion inhibition mechanism.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode corrosion cell:
-
Working electrode (the metal specimen)
-
Reference electrode (e.g., Saturated Calomel Electrode - SCE)
-
Counter electrode (e.g., platinum or graphite rod)
-
Procedure:
-
Prepare the corrosive solutions with and without various concentrations of the inhibitor.
-
Assemble the three-electrode cell with the prepared metal specimen as the working electrode.
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
Potentiodynamic Polarization (PDP): Scan the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
From the resulting Tafel plots, determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
-
Calculate the inhibition efficiency using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100 where icorr₀ and icorrᵢ are the corrosion current densities in the absence and presence of the inhibitor, respectively.[3]
-
Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.
-
Analyze the resulting Nyquist and Bode plots to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100 where Rctᵢ and Rct₀ are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Caption: Experimental workflow for evaluating corrosion inhibitors.
Surface Analysis
To confirm the formation of a protective film on the metal surface, surface analysis techniques are employed.
-
Scanning Electron Microscopy (SEM): SEM images can visualize the surface morphology of the metal before and after immersion in the corrosive medium, with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.[2]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR analysis of the metal surface after immersion in the inhibited solution can identify the functional groups of the adsorbed inhibitor, confirming its presence in the protective film.[2]
By following these protocols, researchers can effectively synthesize, evaluate, and characterize this compound derivatives as potent corrosion inhibitors for various industrial applications.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and applications of novel Schiff base derivatives as corrosion inhibitors and additives for improvement of reinforced concrete - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of novel Schiff base derivatives as corrosion inhibitors and additives for improvement of reinforced concrete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Salicylideneaminophenol for Environmental Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical applications of 2-Salicylideneaminophenol (SAP), a versatile Schiff base chemosensor, in the field of environmental sensing. The document details the synthesis, characterization, and application of SAP for the detection of environmentally relevant metal ions.
Introduction
This compound (SAP), also known as 2-((2-hydroxybenzylidene)amino)phenol, is a Schiff base ligand synthesized from the condensation of salicylaldehyde and 2-aminophenol. Its unique molecular structure, featuring both hydroxyl and imine functional groups, allows for effective chelation with various metal ions. This interaction often leads to discernible changes in its photophysical properties, such as color and fluorescence, making it a valuable tool for colorimetric and fluorometric detection of environmental pollutants. The deprotonation of its phenolic hydroxyl groups upon interaction with analytes can significantly enhance its fluorescence, providing a sensitive signaling mechanism.
Synthesis of this compound (SAP)
A straightforward and efficient method for the synthesis of this compound is the condensation reaction between 2-aminophenol and salicylaldehyde.
Experimental Protocol: Synthesis of this compound (SAP)
Materials:
-
2-Aminophenol
-
Salicylaldehyde
-
Ethanol (absolute)
-
Stirring hotplate
-
Reflux condenser
-
Beakers and flasks
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 2-aminophenol (1 equivalent) in hot ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, dissolve salicylaldehyde (1 equivalent) in a minimal amount of hot ethanol.
-
Slowly add the salicylaldehyde solution to the 2-aminophenol solution while stirring continuously.
-
Attach a reflux condenser to the flask and heat the mixture to reflux for 3 hours.
-
After reflux, allow the mixture to cool to room temperature.
-
The resulting yellow precipitate of this compound is collected by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the product from ethanol to obtain pure, yellow crystals of this compound.
-
Dry the purified product in a desiccator.
Application in Metal Ion Sensing
This compound has demonstrated significant potential as a chemosensor for the detection of various transition metal ions, including copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺), through UV-vis spectroscopy and electrochemical methods.[1] The sensing mechanism is based on the formation of a complex between the SAP ligand and the metal ion, which perturbs the electronic structure of the molecule and results in a change in its absorption spectrum.[1]
Colorimetric Detection of Metal Ions
The interaction between SAP and specific metal ions leads to a noticeable color change, allowing for qualitative and quantitative analysis using UV-vis spectroscopy. The binding of metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺ to SAP results in a redshift in the absorption maxima of the sensor.[1]
Experimental Protocol: UV-vis Titration for Metal Ion Detection
Materials and Instruments:
-
Stock solution of this compound (SAP) in a suitable solvent (e.g., acetonitrile or DMSO).
-
Stock solutions of the metal salts (e.g., CuCl₂, ZnCl₂, NiCl₂) of known concentrations in deionized water or an appropriate solvent.
-
UV-vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Prepare a working solution of SAP at a fixed concentration (e.g., 20 µM) in the chosen solvent system (e.g., H₂O:ACN, 9:1 v/v).
-
Record the UV-vis absorption spectrum of the SAP solution alone as a baseline.
-
Incrementally add small aliquots of the metal ion stock solution to the SAP solution in the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a minute.
-
Record the UV-vis absorption spectrum after each addition.
-
Monitor the changes in the absorption spectrum, particularly the shift in the wavelength of maximum absorbance (λmax).
-
Plot the change in absorbance at the new λmax against the concentration of the added metal ion to generate a titration curve.
Quantitative Data for Metal Ion Sensing
The performance of this compound as a chemosensor for Cu²⁺, Zn²⁺, and Ni²⁺ is summarized in the table below. The data is based on UV-vis titration experiments.
| Analyte | Method | Solvent System | Observed Change |
| Cu²⁺ | UV-vis Spectroscopy | Acetonitrile/Water | Redshift in absorption maxima from 352 nm to 415 nm.[1] |
| Zn²⁺ | UV-vis Spectroscopy | Acetonitrile/Water | Redshift in absorption maxima from 352 nm to 426 nm.[1] |
| Ni²⁺ | UV-vis Spectroscopy | Acetonitrile/Water | Redshift in absorption maxima from 352 nm to 435 nm.[1] |
Note: Specific Limit of Detection (LOD) and linear range data were not explicitly provided in the reviewed literature for the UV-vis sensing of these ions by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthesis of this compound and its application in metal ion sensing.
Selectivity and Interference
The selectivity of a chemosensor is a critical parameter for its application in real-world environmental samples. While this compound shows a response to Cu²⁺, Zn²⁺, and Ni²⁺, the distinct shifts in their absorption maxima suggest that with appropriate chemometric analysis, simultaneous or selective detection might be possible. Further studies are required to fully characterize the selectivity profile of SAP against a broader range of potentially interfering ions commonly found in environmental water samples. The reversibility of the complexation with Cu²⁺ and Zn²⁺ in the presence of EDTA indicates that the sensor can potentially be regenerated.[1]
Conclusion
This compound is a readily synthesized and effective chemosensor for the colorimetric detection of environmentally important metal ions. Its application in UV-vis spectroscopy provides a simple and rapid method for the analysis of these pollutants. Further research into its fluorescence properties and its application to a wider range of environmental contaminants could expand its utility in environmental monitoring. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in environmental analysis and sensor development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Salicylideneaminophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Salicylideneaminophenol, a Schiff base synthesized from the condensation of salicylaldehyde and 2-aminophenol. This guide is intended for researchers, scientists, and drug development professionals to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
The primary impurities in the synthesis of this compound typically include:
-
Unreacted starting materials: Salicylaldehyde and 2-aminophenol may remain if the reaction does not go to completion.
-
Oxidation products: 2-aminophenol is susceptible to oxidation, which can lead to colored impurities in the final product.
-
Side products: Minor side reactions may lead to the formation of other related compounds.
-
Solvent residues: Residual solvent from the reaction or workup may be present.
Q2: What is the most common method for purifying this compound?
Recrystallization is the most frequently employed and often sufficient method for the purification of this compound, especially when the crude product is a solid.[1] For more challenging separations or to remove closely related impurities, column chromatography is a viable alternative.
Q3: My purified this compound is colored (e.g., yellow, orange, or brown). What is the cause and how can I decolorize it?
A colored product is often due to the presence of oxidized 2-aminophenol or other chromophoric impurities. To decolorize the product, you can try the following during recrystallization:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution of your crude product. The charcoal will adsorb many colored impurities. Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
-
Hot Filtration: After treatment with charcoal, perform a hot gravity filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool and crystallize.
Q4: How can I confirm the purity of my this compound?
Several analytical techniques can be used to assess the purity of your final product:
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good indication of purity.
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): The absence of peaks corresponding to starting materials or other impurities in the NMR spectrum is a strong indicator of purity.
-
FT-IR: The presence of the characteristic imine (C=N) stretch and the absence of the carbonyl (C=O) stretch from salicylaldehyde and the N-H stretches of 2-aminophenol confirm the formation of the Schiff base.
-
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Gradually add more hot solvent until the solid dissolves.- Try a more polar solvent or a mixture of solvents. |
| Product "oils out" instead of crystallizing. | - Solution is supersaturated.- Cooling is too rapid.- Melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Try a different solvent with a lower boiling point. |
| No crystals form upon cooling. | - Solution is not saturated (too much solvent was used).- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent to increase the concentration and then allow it to cool again.- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2][3] |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Reduce the amount of solvent used for recrystallization.- Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing in the funnel. |
| Product is still impure after recrystallization. | - Inappropriate solvent choice that does not effectively separate the impurity.- Co-crystallization of the impurity with the product. | - Try a different recrystallization solvent or a solvent pair.- A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product from impurities. | - Inappropriate mobile phase polarity.- Column overloading. | - Optimize the mobile phase using TLC to achieve a good separation between the product and impurity spots (aim for a ΔRf > 0.2).- Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 to 100:1 ratio of stationary phase to crude product by weight. |
| Product is not eluting from the column. | - The mobile phase is not polar enough.- The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the mobile phase (gradient elution).- If using silica gel, which is acidic, consider deactivating it with a small amount of triethylamine in the mobile phase, or switch to a different stationary phase like neutral alumina.[4][5] |
| Compound streaks or "tails" on the column. | - The compound is too polar for the chosen mobile phase.- Interactions between the compound and the stationary phase. | - Increase the polarity of the mobile phase.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to improve peak shape. |
| Cracks or channels in the stationary phase bed. | - Improper packing of the column. | - Ensure the stationary phase is packed as a uniform slurry and is never allowed to run dry. |
Data Presentation
Table 1: Representative Purification Data for Schiff Bases
| Purification Method | Starting Material | Solvent/Mobile Phase | Yield (%) | Purity (%) | Reference |
| Recrystallization | Crude Schiff Base A | Ethanol/Water | 85 | >98 (by HPLC) | [Hypothetical Data] |
| Recrystallization | Crude Schiff Base B | Methanol | 78 | >99 (by NMR) | [Hypothetical Data] |
| Column Chromatography | Crude Schiff Base C | Silica Gel, Hexane:Ethyl Acetate (gradient) | 65 | >99 (by HPLC) | [Hypothetical Data] |
| Column Chromatography | Crude Schiff Base D | Alumina, Dichloromethane:Methanol (gradient) | 72 | >98 (by TLC) | [Hypothetical Data] |
Note: The data presented in this table is for illustrative purposes and may not be directly applicable to the purification of this compound. Optimization of the purification protocol is recommended for each specific synthesis.
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the purification of solid this compound by recrystallization. Ethanol is a commonly used solvent for recrystallizing Schiff bases.[1]
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the flask. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional, but required if charcoal is used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purifying this compound using silica gel column chromatography.
-
Mobile Phase Selection: Determine the optimal mobile phase by running TLC plates of the crude material in various solvent systems (e.g., mixtures of hexane and ethyl acetate or dichloromethane and methanol). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Carefully pour the slurry into a chromatography column with the stopcock closed.
-
Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Do not let the top of the silica gel run dry.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the column.
-
Alternatively, for samples not readily soluble in the mobile phase, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in test tubes or flasks.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: General experimental workflow for the purification and analysis of this compound.
References
Technical Support Center: Stability of 2-Salicylideneaminophenol (SAP) Metal Complexes in Solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered with 2-Salicylideneaminophenol (SAP) metal complexes in solution.
Troubleshooting Guide
Unexpected precipitation, color changes, or loss of activity during your experiments can often be attributed to the instability of the metal complex. The following table outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of the complex or metal hydroxide. | pH is outside the optimal stability range. Many SAP metal complexes are stable within a specific pH range, often between 6 and 10.[1][2][3] Outside this range, the complex may decompose, leading to the precipitation of the free ligand or the metal hydroxide. | - Adjust the pH of the solution to the optimal range for your specific complex using appropriate buffers. - Determine the optimal pH range experimentally by monitoring complex stability across a pH gradient using UV-Vis spectroscopy. |
| Solvent incompatibility. The solubility and stability of the complex are highly dependent on the solvent.[4] A change in solvent polarity can lead to precipitation. Some complexes may be soluble in organic solvents like ethanol or DMSO but precipitate in aqueous solutions.[5][6] | - Use a solvent or solvent mixture in which the complex is known to be soluble and stable. Common solvents include ethanol, methanol, DMSO, and dioxane-water mixtures.[1][5][6] - For aqueous applications, consider modifying the SAP ligand to improve water solubility, for example, by introducing hydrophilic groups.[5][7] | |
| Hydrolysis of the Schiff base ligand. The imine (C=N) bond in the SAP ligand is susceptible to hydrolysis, especially in acidic or highly basic aqueous solutions, leading to the breakdown of the complex.[3] | - Work in non-aqueous solvents where possible. - If an aqueous solution is necessary, maintain the pH within the stable range (typically 6-10) to minimize hydrolysis.[2][3] - The coordination of the metal ion to the imine nitrogen generally enhances its stability against hydrolysis.[2][3] | |
| Unexpected color change of the solution. | Decomposition of the complex. A change in color can indicate the degradation of the complex and the formation of new species. This can be triggered by pH changes, light exposure, or reaction with other components in the solution. | - Monitor the UV-Vis spectrum of the solution over time to identify any changes in the absorption bands corresponding to the complex.[8][9] - Protect the solution from light if the complex is known to be photosensitive. - Ensure all components of the solution are compatible with the complex. |
| Change in the coordination environment of the metal ion. The solvent can sometimes coordinate with the metal ion, altering the geometry and electronic properties of the complex, which can result in a color change.[4] | - Use non-coordinating solvents if this is a concern. - Characterize the complex in the specific solvent system you are using to understand its coordination sphere. | |
| Loss of biological or catalytic activity. | Decomposition or dissociation of the active complex. The observed activity is often associated with the intact metal complex. If the complex breaks down, the activity will be lost.[10] | - Confirm the stability of the complex under the specific assay conditions (pH, temperature, and medium).[10] - Use techniques like UV-Vis or NMR spectroscopy to monitor the integrity of the complex during the experiment.[7][11] |
| Interaction with components of the assay medium. Components of a biological medium (e.g., phosphates, proteins) can sometimes interact with the metal complex, leading to ligand displacement or precipitation and a subsequent loss of activity. | - Perform control experiments to assess the stability of the complex in the assay medium without the biological target. - Consider modifying the assay protocol to minimize potential interferences. |
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound metal complexes in solution?
A1: The stability of SAP metal complexes is primarily influenced by several factors:
-
pH: The pH of the solution is critical as it affects the protonation state of the ligand and can lead to the hydrolysis of the complex or precipitation of metal hydroxides outside of the optimal range (typically pH 6-10).[1][2][3][12]
-
Solvent: The nature of the solvent affects the solubility and stability of the complex. The polarity, coordinating ability, and dielectric constant of the solvent can all play a significant role.[4]
-
Metal Ion: The nature of the metal ion (e.g., its size, charge, and electronic configuration) significantly impacts the stability of the complex. For first-row transition metals, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[1][13]
-
Ligand Structure: Substituents on the salicylaldehyde or aminophenol rings can alter the electron density on the coordinating atoms, thereby affecting the stability of the metal-ligand bonds.
-
Temperature: Temperature can affect the stability constant of the complex. For exothermic complexation reactions, an increase in temperature will decrease stability.[13]
Q2: How can I determine the stability constant of my SAP metal complex?
A2: The stability constants of metal complexes are commonly determined using pH-potentiometric titrations, following the Bjerrum method as modified by Irving and Rossotti.[1] This involves titrating a solution containing the ligand and the metal ion with a standard base and monitoring the pH. The titration data is then used to calculate the formation constants (log K). UV-Vis spectrophotometry can also be used to determine stability constants by monitoring the change in absorbance upon complex formation.
Q3: What is the typical behavior of SAP metal complexes in aqueous solutions?
A3: In aqueous solutions, SAP ligands themselves can be unstable and may only exist over a limited pH range.[2][3] However, the formation of a metal complex significantly stabilizes the Schiff base against hydrolysis.[2][3] Many SAP metal complexes are sparingly soluble in water.[5] It is common for these complexes to hydrolyze and precipitate as metal hydroxides at pH values outside their stable range.[1]
Q4: Can I use NMR spectroscopy to study the stability of my SAP complex?
A4: Yes, NMR spectroscopy can be a powerful tool for studying the stability of diamagnetic SAP metal complexes. You can monitor the 1H NMR spectrum of the complex over time to detect any changes that might indicate decomposition, such as the appearance of signals from the free ligand.[7][11] The chemical shifts of the ligand protons will also change upon coordination to a metal ion.[14][15] For paramagnetic complexes, other techniques like EPR spectroscopy may be more suitable.[5]
Q5: How does the choice of solvent affect the stability and synthesis of SAP metal complexes?
A5: The solvent plays a crucial role in both the synthesis and stability of SAP metal complexes. During synthesis, the solvent choice can influence the reaction rate and the crystallinity of the product.[8] For stability, the solvent's polarity and coordinating ability are key. In highly polar or coordinating solvents, the solvent molecules may compete with the SAP ligand for coordination to the metal center, potentially leading to dissociation of the complex.[4] Therefore, less coordinating solvents are often preferred for stability studies. Some common solvents used for synthesis and characterization include ethanol, methanol, and DMSO.[16]
Quantitative Data Summary
The stability of metal complexes is quantitatively expressed by their stability constants (log K). Higher values indicate greater stability. The following tables summarize representative stability constants for related Schiff base metal complexes.
Table 1: Stepwise Stability Constants (log K) of Metal Complexes with a Schiff Base Derived from Salicylaldehyde and m-Aminophenol in 70% Dioxane-Water.
| Metal Ion | log K1 |
| Cu(II) | 10.25 |
| Ni(II) | 7.85 |
| Co(II) | 7.20 |
| Zn(II) | 7.05 |
| Mn(II) | 6.50 |
| Fe(II) | 8.10 |
Data extracted from a study on related Schiff base complexes, which can provide an estimate for SAP complexes.[1]
Table 2: Overall Stability Constants (β) of Cu(II) Complexes with Salicylidene Aminoguanidine Schiff Bases in 30% (v/v) DMSO/H₂O.
| Ligand | Complex | log β | pCu at pH 7.4 |
| SISC | [CuL]⁺ | 13.91 | 13.28 |
| Pro-SISC-Me | [CuL]⁺ | 14.15 | 13.40 |
These values for related tridentate Schiff bases highlight the high stability of such copper(II) complexes.[5]
Experimental Protocols
Protocol 1: UV-Vis Spectrophotometric Monitoring of Complex Stability
This protocol allows for the qualitative and quantitative assessment of the stability of a SAP metal complex over time and under different conditions (e.g., varying pH).
Materials:
-
Stock solution of the purified SAP metal complex of known concentration.
-
A series of buffers covering the desired pH range.
-
UV-Vis spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare a series of solutions of the metal complex at a fixed concentration in different buffers.
-
Immediately after preparation, record the UV-Vis spectrum of each solution over a relevant wavelength range (e.g., 200-800 nm). The spectrum should show characteristic absorption bands for the complex.[17]
-
Store the solutions under controlled conditions (e.g., constant temperature, protected from light).
-
At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), record the UV-Vis spectrum of each solution again.
-
Analyze the spectra for any changes. A decrease in the absorbance of the characteristic peaks of the complex, or the appearance of new peaks corresponding to the free ligand or other degradation products, indicates instability.
-
Plot the absorbance at a key wavelength against time for each condition to visualize the rate of decomposition.
Protocol 2: Synthesis of N-salicylidene-o-aminophenol (SAP) Ligand and its Cu(II) Complex
This is a general procedure for the synthesis of the SAP ligand and its subsequent complexation with copper(II).
Synthesis of the SAP Ligand:
-
Dissolve 2-aminophenol in a suitable solvent, such as ethanol.[16]
-
Add an equimolar amount of salicylaldehyde to the solution.[16]
-
Reflux the mixture for a few hours (e.g., 3-4 hours).[16]
-
Upon cooling, the Schiff base ligand will precipitate.
-
Collect the solid by filtration, wash it with cold ethanol, and dry it. The product can be recrystallized from a suitable solvent like ethanol to achieve higher purity.[1]
Synthesis of the Cu(II)-SAP Complex:
-
Dissolve the synthesized SAP ligand in a hot ethanolic solution.[16]
-
In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., copper(II) acetate) in hot ethanol.[16]
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
A colored precipitate of the Cu(II)-SAP complex should form.
-
Reflux the mixture for about an hour to ensure complete complexation.
-
Cool the mixture, and collect the solid complex by filtration.
-
Wash the product with ethanol to remove any unreacted starting materials and then dry it.
Visualizations
Caption: Troubleshooting workflow for SAP metal complex instability.
Caption: Key factors influencing the stability of SAP metal complexes.
Caption: Experimental workflow for assessing complex stability.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solution Equilibrium Studies on Salicylidene Aminoguanidine Schiff Base Metal Complexes: Impact of the Hybridization with L-Proline on Stability, Redox Activity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijnrd.org [ijnrd.org]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Observation and kinetic characterization of transient Schiff base intermediates by CEST NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 14. researchgate.net [researchgate.net]
- 15. iris.unipa.it [iris.unipa.it]
- 16. ajrconline.org [ajrconline.org]
- 17. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Salicylideneaminophenol Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence quantum yield of 2-Salicylideneaminophenol (SA).
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal Solvent Choice: The polarity of the solvent significantly impacts the Excited-State Intramolecular Proton Transfer (ESIPT) process, which is crucial for the fluorescence of SA.[1][2] | Test a range of solvents with varying polarities. Non-polar and aprotic polar solvents are often effective for promoting ESIPT.[1][2] Consider solvents like cyclohexane, toluene, dichloromethane, and acetonitrile. |
| Incorrect pH: The protonation state of SA is pH-dependent, affecting its absorption and emission properties. The enol form is predominant in acidic solutions, while the keto form is favored in basic conditions.[1][2] | Optimize the pH of your solution. Deprotonation, often achieved in basic media, has been shown to enhance fluorescence in similar Schiff bases.[3] | |
| Concentration Effects: At high concentrations, aggregation-caused quenching (ACQ) can occur, leading to a decrease in the observed fluorescence quantum yield. | Measure the quantum yield at various concentrations to identify the optimal range. If ACQ is suspected, dilution of the sample should lead to an increase in the quantum yield. | |
| Presence of Quenchers: Dissolved oxygen and certain metal ions can act as fluorescence quenchers, providing non-radiative decay pathways.[4][5] | De-gas your solvent by bubbling with an inert gas like nitrogen or argon. If metal ion contamination is a concern, consider using a chelating agent such as EDTA, provided it does not interfere with your experiment.[4][5] | |
| Inconsistent or Irreproducible Results | Photodegradation: Prolonged exposure to the excitation light source can lead to the chemical degradation of the this compound molecule, resulting in a loss of fluorescence.[5] | Minimize the exposure time of the sample to the excitation light. Use the lowest possible excitation power that provides an adequate signal-to-noise ratio. Prepare fresh solutions and protect them from light. |
| Temperature Fluctuations: Fluorescence intensity is often temperature-dependent. Higher temperatures can increase the rate of non-radiative decay processes, leading to a lower quantum yield.[5] | Use a temperature-controlled cuvette holder to ensure all measurements are performed at a stable and consistent temperature. | |
| Shift in Emission Wavelength | Solvatochromism: The emission wavelength of SA can be sensitive to the polarity of the solvent.[6] | This is an inherent property of the molecule. Select a solvent that provides the desired emission wavelength for your application. Note the emission maximum in your experimental records. |
| Change in Molecular Form: The equilibrium between the enol and keto tautomers, influenced by solvent and pH, will affect the emission spectrum.[1][2] | Control the solvent and pH to selectively favor the desired tautomeric form and its corresponding emission. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound fluorescence?
A1: The fluorescence of this compound is primarily governed by a process called Excited-State Intramolecular Proton Transfer (ESIPT).[1][2] Upon excitation with light, a proton is transferred from the hydroxyl group to the imine nitrogen within the molecule. This creates an excited keto tautomer which then fluoresces, typically with a large Stokes shift, before relaxing back to the ground state enol form.
Q2: How does the choice of solvent affect the fluorescence quantum yield?
A2: The solvent plays a critical role in the ESIPT process. Non-polar and aprotic polar solvents have been shown to be effective for the ESIPT of this compound.[1][2] In protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond necessary for ESIPT, potentially reducing the quantum yield.
Q3: Why is the pH of the solution important for optimizing fluorescence?
A3: The pH of the solution determines the protonation state of the molecule. In acidic solutions, the enol form is the main species, whereas in basic solutions, the keto form is more prevalent.[1][2] Deprotonation of the phenolic hydroxyl group can significantly enhance fluorescence intensity in some Schiff bases.[3] Therefore, optimizing the pH is crucial for maximizing the quantum yield.
Q4: Can I improve the quantum yield by modifying the molecular structure?
A4: Yes, structural modifications can significantly impact the fluorescence quantum yield. Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the molecule and influence the ESIPT process.[7][8] Increasing the rigidity of the molecular structure can also enhance fluorescence by reducing non-radiative decay pathways.[5]
Q5: What is a reliable method for measuring the fluorescence quantum yield of this compound?
A5: The comparative method is a widely used and reliable technique for measuring the fluorescence quantum yield.[9] This involves comparing the integrated fluorescence intensity of the this compound solution to that of a well-characterized standard with a known quantum yield, under identical experimental conditions.
Quantitative Data Summary
The following table summarizes the qualitative effects of various experimental parameters on the fluorescence quantum yield of this compound and similar Schiff bases. Specific quantitative values are highly dependent on the exact experimental conditions.
| Parameter | Effect on Quantum Yield | Underlying Principle |
| Solvent Polarity | Varies; often higher in non-polar and aprotic polar solvents. | Facilitation of the ESIPT process.[1][2] |
| pH | Generally increases in basic conditions. | Deprotonation can lead to enhanced fluorescence.[3] |
| Concentration | Decreases at high concentrations. | Aggregation-Caused Quenching (ACQ). |
| Temperature | Generally decreases with increasing temperature. | Increased rates of non-radiative decay.[5] |
| Presence of Oxygen | Decreases. | Quenching of the excited state.[4] |
| Presence of Metal Ions | Can decrease. | Quenching through interaction with the fluorophore.[4] |
Experimental Protocols
Methodology for Measuring Relative Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield of this compound using a reference standard.
1. Materials and Instruments:
- This compound (sample)
- Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
- High-purity solvents
- UV-Vis Spectrophotometer
- Fluorometer
- 1 cm path length quartz cuvettes
2. Preparation of Solutions:
- Prepare a stock solution of this compound and the chosen fluorescence standard in the desired solvent.
- Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is in the linear range (typically < 0.1) to minimize inner filter effects.
3. Measurement of Absorbance:
- Record the UV-Vis absorption spectra for all prepared solutions.
- Select an excitation wavelength at which both the sample and the standard have sufficient absorbance.
4. Measurement of Fluorescence Emission:
- Set the excitation wavelength on the fluorometer.
- Record the fluorescence emission spectra for all sample and standard solutions. Ensure identical instrument settings (e.g., slit widths, detector gain) are used for all measurements.
- Record the emission spectrum of a blank (solvent only) under the same conditions.
5. Calculation of Quantum Yield:
- Integrate the area under the fluorescence emission curve for each solution after subtracting the blank spectrum.
- The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Visualizations
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) pathway in this compound.
Caption: A logical workflow for troubleshooting low fluorescence signals.
Caption: Key factors influencing the fluorescence quantum yield of this compound.
References
- 1. Photophysical properties for excited-state intramolecular proton transfer (ESIPT) reaction of N-salicylidene-o-aminophenol: Experimental and DFT based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 7. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 8. 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
Technical Support Center: Overcoming Solubility Challenges of 2-Salicylideneaminophenol Complexes
Welcome to the Technical Support Center for 2-Salicylideneaminophenol Complexes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of these compounds.
Troubleshooting Guides and FAQs
This section addresses common solubility issues encountered during experimental work with this compound complexes.
Issue 1: My this compound complex is poorly soluble in aqueous solutions for biological assays.
-
Question: What are the primary reasons for the low aqueous solubility of my complex?
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Answer: this compound complexes are often characterized by their hydrophobic nature and a tendency to aggregate in aqueous environments, leading to poor solubility. This can result in precipitation and inaccurate results in biological assays.[1]
-
-
Question: What initial steps can I take to dissolve my complex for in vitro experiments?
-
Answer: A common and effective initial approach is to use a co-solvent strategy. First, dissolve your complex in a minimal amount of a biocompatible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a concentrated stock solution. Then, dilute this stock solution into your aqueous assay buffer. It is crucial to ensure the final concentration of the organic solvent is low (typically ≤ 0.5-1% v/v) to avoid solvent-induced toxicity or artifacts in your experiment.[1]
-
-
Question: I'm still observing precipitation after dilution from a DMSO stock. What's my next step?
-
Answer: If precipitation persists, consider incorporating a non-ionic surfactant into your aqueous buffer before adding the complex stock solution. Surfactants like Tween-80 or Pluronic F-127, at low concentrations (e.g., 0.1% for Tween-80 or 0.05% for Pluronic F-127), can help to stabilize the complex in the solution and prevent aggregation.[1]
-
Issue 2: I need to improve the overall solubility of my this compound complex for formulation development.
-
Question: How can I fundamentally improve the aqueous solubility of my complex?
-
Answer: One of the most effective strategies is to modify the chemical structure of the this compound ligand itself. Introducing hydrophilic functional groups, such as sulfonate, carboxylate, or hydroxyl groups, to the ligand backbone can significantly enhance the water solubility of the resulting metal complex.[1] Another approach is to introduce alkyl substituents on the ligand, which can improve solubility in common organic solvents.
-
-
Question: Are there formulation strategies to enhance solubility without chemical modification?
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Answer: Yes, forming an inclusion complex with cyclodextrins is a widely used technique. Cyclodextrins are cyclic oligosaccharides that can encapsulate the hydrophobic this compound complex within their cavity, forming a more water-soluble host-guest complex. This can significantly improve the aqueous solubility and bioavailability of the compound.
-
-
Question: How does pH affect the solubility of my complex, and how can I use this to my advantage?
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Answer: The solubility of this compound complexes can be highly dependent on the pH of the solution. These complexes often contain acidic phenolic hydroxyl groups and basic imine nitrogen atoms. By adjusting the pH, you can ionize these functional groups, which generally leads to increased aqueous solubility. For instance, in a more basic solution, the phenolic proton can be removed, creating a more polar phenolate anion. Conversely, in a more acidic solution, the imine nitrogen can be protonated. The optimal pH for solubility will depend on the specific pKa values of your complex and must be determined experimentally.
-
Data Presentation: Solubility of Schiff Base Complexes
The following table summarizes the qualitative solubility of various Schiff base complexes in common solvents. While specific quantitative data for this compound complexes is limited in the literature, this table provides a general guide for solvent selection.
| Solvent | Solubility of Schiff Base Complexes | References |
| Dimethyl Sulfoxide (DMSO) | Generally Soluble | [2] |
| Dimethylformamide (DMF) | Generally Soluble | [2] |
| Ethanol | Sparingly Soluble to Soluble | |
| Methanol | Sparingly Soluble to Soluble | [2] |
| Chloroform | Sparingly Soluble | |
| Water | Generally Insoluble | [2] |
| Acetone | Sparingly Soluble | |
| n-Hexane | Insoluble | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at overcoming the solubility challenges of this compound complexes.
Protocol 1: Co-solvent and Surfactant-Assisted Solubilization for In Vitro Assays
This protocol describes a practical workflow for preparing a this compound complex solution for biological experiments.
Materials:
-
This compound complex
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Dimethyl Sulfoxide (DMSO)
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Aqueous assay buffer (e.g., PBS)
-
Tween-80 or Pluronic F-127 (optional)
-
Vortex mixer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Accurately weigh a small amount of the this compound complex.
-
Dissolve the complex in a minimal volume of DMSO to achieve a high concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.
-
-
Prepare the Working Solution:
-
If using a surfactant, add the desired amount to the aqueous assay buffer (e.g., to a final concentration of 0.1% Tween-80 or 0.05% Pluronic F-127).
-
Perform a serial dilution of the DMSO stock solution into the (surfactant-containing) aqueous buffer to reach the desired final concentration for your assay.
-
It is critical to add the stock solution to the buffer and not the other way around to minimize precipitation.
-
Vortex immediately after each dilution step.
-
-
Final Check:
-
Ensure the final DMSO concentration in your working solution is at a non-toxic level for your specific assay (typically ≤ 0.5% v/v).
-
Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, consider optimizing the surfactant concentration or using a different co-solvent.[1]
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Protocol 2: pH-Dependent Solubility Optimization
This protocol outlines a systematic approach to determine the optimal pH for solubilizing your this compound complex.
Materials:
-
This compound complex
-
A series of buffers covering a wide pH range (e.g., citrate, phosphate, borate buffers from pH 3 to 10)
-
Vortex mixer or shaker
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC
-
pH meter
Procedure:
-
Sample Preparation:
-
Add an excess amount of the this compound complex to a series of vials, each containing a buffer of a different pH.
-
-
Equilibration:
-
Tightly cap the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the samples at a high speed to pellet the undissolved complex.
-
-
Quantification:
-
Carefully collect the supernatant from each vial.
-
Determine the concentration of the dissolved complex in each supernatant using a suitable analytical method such as UV-Vis spectrophotometry (if the complex has a chromophore) or HPLC.
-
-
Data Analysis:
-
Plot the measured solubility (e.g., in mg/mL) as a function of pH to generate a pH-solubility profile. The pH at which the highest solubility is observed is the optimal pH for dissolving your complex under these conditions.
-
Protocol 3: Preparation of a Cyclodextrin Inclusion Complex by Freeze-Drying
This protocol describes a common method for preparing a solid inclusion complex of a this compound complex with a cyclodextrin (e.g., β-cyclodextrin).
Materials:
-
This compound complex
-
β-cyclodextrin (or other suitable cyclodextrin)
-
Deionized water
-
Stir plate and magnetic stir bar
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolution:
-
Prepare an aqueous solution of the cyclodextrin (e.g., 1 mM β-cyclodextrin in 50 mL of deionized water).
-
Add the this compound complex to the cyclodextrin solution in a 1:1 molar ratio.
-
-
Complexation:
-
Stir the mixture at room temperature for an extended period (e.g., 72 hours) to allow for the formation of the inclusion complex.
-
-
Freezing:
-
Freeze the resulting solution.
-
-
Lyophilization:
-
Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained. This powder is the cyclodextrin inclusion complex.
-
-
Characterization:
-
The formation of the inclusion complex can be confirmed by various analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Differential Scanning Calorimetry (DSC).
-
Visualizations
Experimental Workflow for Solubility Enhancement
Caption: Workflow for enhancing the solubility of this compound complexes.
Logical Relationship for Troubleshooting Solubility Issues
Caption: Decision tree for troubleshooting solubility problems.
References
minimizing impurities in the synthesis of 2-aminophenol from salicylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminophenol from salicylic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
I. Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for producing 2-aminophenol from salicylic acid?
A1: The most common and well-documented laboratory-scale synthesis of 2-aminophenol from salicylic acid proceeds through a two-step process. First, salicylic acid is converted to salicylamide. This is typically achieved by heating salicylic acid with urea, often in the presence of a catalyst like boric acid. The subsequent step involves a Hofmann rearrangement of the salicylamide using a hypohalite solution (e.g., sodium hypochlorite in sodium hydroxide) to yield 2-aminophenol. This rearrangement proceeds through a benzoxazolone intermediate, which is then hydrolyzed to the final product.[1][2]
Q2: What are the most common impurities encountered in this synthesis?
A2: The primary impurities depend on the stage of the synthesis:
-
Salicylamide Step: The most common impurity is unreacted salicylic acid. Its presence can be detected by the formation of a more intense purple complex with ferric chloride (FeCl₃) compared to the complex formed with pure salicylamide.[1][2]
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2-Aminophenol Step: The final product is highly susceptible to oxidation, which leads to the formation of colored impurities, often appearing as pink, brown, or black polymeric materials.[3][4] These colored bodies are primarily quinoneimines and their polymerization products. Other potential impurities include unreacted salicylamide and byproducts from side reactions of the Hofmann rearrangement.
Q3: Why is my final 2-aminophenol product colored, and how can I prevent this?
A3: The discoloration of 2-aminophenol is a common issue caused by oxidation when exposed to atmospheric oxygen and/or light.[3] Several factors can accelerate this process, including elevated temperatures, high pH (alkaline conditions), and the presence of trace metal ions.[3]
To prevent discoloration:
-
Work under an inert atmosphere: Whenever possible, conduct the reaction, work-up, and purification steps under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[3][4]
-
Use deoxygenated solvents: Before use, sparge solvents with an inert gas to remove dissolved oxygen.[3]
-
Protect from light: Use amber glassware or wrap flasks in aluminum foil to shield the reaction mixture and isolated product from light.[3]
-
Control temperature and pH: Avoid unnecessarily high temperatures and prolonged exposure to strongly basic conditions during work-up and purification.
-
Add antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid can help stabilize 2-aminophenol solutions, particularly for analytical purposes.[3]
II. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis and purification of 2-aminophenol.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of Salicylamide | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient acidification during work-up. | - Ensure the reaction is heated at the recommended temperature (around 180°C) for the specified time (e.g., 2 hours).[1][2] - Monitor the reaction for the cessation of gas evolution (ammonia). - During work-up, ensure sufficient acid (e.g., 10M HCl) is added to precipitate the salicylamide product completely. An increase in the amount of acid has been shown to improve yield.[1] |
| Low Yield of 2-Aminophenol | - Incomplete Hofmann rearrangement. - Oxidation of the product during reaction or work-up. - Formation of side products. - Incomplete hydrolysis of the benzoxazolone intermediate. | - Ensure the dropwise addition of the sodium hypochlorite solution is performed at a low temperature (e.g., in an ice bath) to control the reaction.[1][2] - After the initial reaction, ensure the temperature is raised to the recommended level (e.g., 70°C) for the specified time to drive the rearrangement.[1][2] - Work under an inert atmosphere to minimize oxidation.[3] - Ensure complete hydrolysis of the benzoxazolone intermediate by refluxing with dilute acid (e.g., 1M HCl) for a sufficient time (e.g., 1 hour).[1] |
| Formation of a Tar-like Product | - Excessive reaction temperature. - High concentration of reactants. - Significant oxidation and polymerization. | - Carefully control the reaction temperature, especially during the Hofmann rearrangement. - Consider diluting the reaction mixture. - Implement measures to prevent oxidation as described in Q3 of the FAQs. - Purification of a tarry product can be attempted by dissolving it in an acidic aqueous solution, treating with activated charcoal, and then carefully neutralizing to precipitate the 2-aminophenol.[5] |
| Benzoxazolone Intermediate Does Not Precipitate | - Insufficient acidification. - The intermediate is too soluble in the reaction mixture. | - Ensure the pH of the solution is sufficiently acidic to cause precipitation. - Cooling the solution in an ice bath can help to decrease the solubility and promote crystallization. |
| Final Product is Difficult to Purify | - Presence of multiple impurities with similar properties to the product. - Co-precipitation of colored impurities. | - Column chromatography on silica gel can be an effective method for separating 2-aminophenol from impurities.[4] - Recrystallization from hot water or aqueous ethanol can be used for purification. The use of a small amount of a decolorizing agent like activated charcoal during recrystallization can help remove colored impurities.[6] However, be aware that charcoal can also adsorb some of the desired product. |
III. Experimental Protocols
A. Synthesis of Salicylamide from Salicylic Acid[1][2]
Materials:
-
Salicylic Acid
-
Urea (Carbamide)
-
Boric Acid
-
10M Hydrochloric Acid
-
10% Aqueous Ammonia
Procedure:
-
In a 125 mL Erlenmeyer flask, combine 10.5 g of salicylic acid, 13.6 g of urea, and 0.8 g of boric acid (catalyst).
-
Heat the mixture in a sand bath to 180°C for 2 hours.
-
Allow the mixture to cool, then add 50 mL of water and 5 mL of 10% aqueous ammonia.
-
Boil the solution for 5 minutes.
-
Cool the solution in an ice bath and add 40 mL of 10M HCl to precipitate the salicylamide.
-
Filter the white crystalline product, wash with cold water, and air dry.
B. Synthesis of 2-Aminophenol from Salicylamide[1][2]
Materials:
-
Salicylamide
-
Household Bleach (Sodium Hypochlorite solution)
-
Sodium Hydroxide (NaOH)
-
10M Hydrochloric Acid
-
1M Hydrochloric Acid
Procedure:
-
In a 125 mL beaker, dissolve 1.7 g of salicylamide in 50 mL of water.
-
Prepare a solution of sodium hypochlorite by mixing 13 mL of household bleach with a solution of 3 g of NaOH in 20 mL of water.
-
Cool the salicylamide solution in an ice bath and slowly add the sodium hypochlorite solution dropwise with stirring.
-
After the addition is complete, add 15 mL of 10% NaOH solution and rapidly heat the mixture to 70°C for 30 minutes.
-
Cool the solution in an ice bath and add 25 mL of 10M HCl to precipitate the benzoxazolone intermediate.
-
Filter the precipitate and dry it at 100°C for one hour.
-
Dissolve the dried intermediate in 100 mL of 1M HCl and heat at 80°C with reflux for 1 hour to hydrolyze it to 2-aminophenol.
-
Allow the solution to cool to room temperature and filter the 2-aminophenol product.
IV. Data Presentation
Table 1: Summary of Reaction Parameters and Observed Outcomes for Salicylamide Synthesis [1]
| Parameter | Value 1 | Value 2 |
| Amount of 10M HCl for Precipitation | 25 mL | 40 mL |
| Observed Yield | 31% | 89% |
Table 2: Physical Properties of Intermediates and Final Product [1]
| Compound | Expected Melting Point (°C) | Observed Melting Point (°C) |
| Salicylamide | 140-144 | 141 |
| Benzoxazolone | 139-142 | 141 |
| 2-Aminophenol | 174 | 173 |
V. Visualizations
Caption: Workflow for the synthesis of 2-aminophenol from salicylic acid.
Caption: Logical relationship for troubleshooting common impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Preparation of 2-aminophenol from Salicylic Acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 5. US3703598A - Purification of p-aminophenol - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
troubleshooting unexpected precipitation of salicylaldehyde Schiff base metal complexes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected precipitation during the synthesis and handling of salicylaldehyde Schiff base metal complexes.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you resolve common experimental challenges.
Issue 1: The Schiff base ligand precipitates during its synthesis, before the addition of the metal salt.
-
Question: I'm synthesizing my Schiff base ligand, and a solid is crashing out of solution before I can add the metal salt. What's happening and how can I fix it?
-
Answer: This is a common issue and can be due to several factors related to the solubility of your starting materials or the Schiff base product itself.
-
Solvent Choice: The solvent may not be appropriate for both the salicylaldehyde derivative and the amine. Ensure both starting materials are soluble in the chosen solvent. Common solvents for Schiff base synthesis include ethanol, methanol, and THF.[1][2] Sometimes a solvent mixture is necessary to keep all components in solution.
-
Reaction Conditions: The formation of the Schiff base can be sensitive to temperature. Some reactions require heating (reflux) to ensure the reaction goes to completion and the product stays in solution.[1]
-
pH of the Medium: Schiff base formation is often catalyzed by a small amount of acid or base. However, extreme pH values can cause precipitation or hydrolysis. A few drops of glacial acetic acid are often used to maintain a suitable pH.[3]
-
Issue 2: The metal complex precipitates immediately upon addition of the metal salt.
-
Question: As soon as I add the metal salt to my Schiff base solution, a precipitate forms. Is this my product, and how can I control the reaction?
-
Answer: Rapid precipitation can indicate either successful complex formation with low solubility or the formation of insoluble impurities.
-
Insoluble Complex Formation: Your desired metal complex may be inherently insoluble in the reaction solvent. Consider using a different solvent system. For complexes with poor solubility, solvents like DMF or DMSO can be effective.[1][4]
-
Metal Hydroxide Precipitation: If the pH of your reaction mixture is too high, the metal salt may precipitate as a metal hydroxide. Ensure the pH is controlled, often in a slightly acidic to neutral range, depending on the specific metal ion.[5]
-
Rate of Addition: Adding the metal salt solution dropwise and with vigorous stirring can help control the reaction rate and prevent localized high concentrations that lead to rapid precipitation.
-
Issue 3: The metal complex precipitates out of solution over time.
-
Question: My metal complex was initially soluble, but after some time (hours or days), a precipitate has formed. What could be the cause?
-
Answer: This delayed precipitation often points to issues with the stability of the complex or changes in the solution environment.
-
Hydrolysis: The imine bond (C=N) of the Schiff base is susceptible to hydrolysis, especially in the presence of water. This breaks down the ligand and can cause the metal ion or the free salicylaldehyde and amine to precipitate.[1] Using anhydrous solvents and storing the solution under an inert atmosphere can minimize hydrolysis.[1]
-
Temperature Changes: The solubility of many complexes is temperature-dependent. If the solution cools, the complex may precipitate out.[1] If the complex is thermally stable, storing it at a constant, slightly elevated temperature might be a solution.
-
Photodecomposition: Some complexes are light-sensitive and can decompose upon exposure to light, leading to the formation of insoluble byproducts.[1] Storing your solutions in amber vials or wrapped in aluminum foil can prevent photodecomposition.[1]
-
Concentration: The solution might be supersaturated. Working with more dilute solutions can prevent precipitation over time.[1]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for synthesizing and storing salicylaldehyde Schiff base metal complexes?
A1: The choice of solvent is critical. The ideal solvent will dissolve the Schiff base ligand and the metal salt. Common choices are ethanol, methanol, and THF.[1][2] For less soluble complexes, DMF and DMSO are often used.[1][4] It's important to use anhydrous solvents to prevent hydrolysis of the Schiff base.[1]
Q2: How can I purify my precipitated metal complex?
A2: Recrystallization is a common method for purifying solid metal complexes. This involves dissolving the precipitate in a minimum amount of a hot solvent in which it has good solubility, followed by slow cooling to allow for the formation of pure crystals.[6] If you have trouble finding a single suitable solvent, a two-solvent system can be effective.[6] Hot gravity filtration can be used to remove any insoluble impurities before cooling.[6]
Q3: My complex is an oil and won't precipitate as a solid. What can I do?
A3: Oiling out can occur when a compound is insoluble in a solvent but its melting point is lower than the solvent's boiling point. To induce precipitation, you can try scratching the inside of the flask with a glass rod, adding a seed crystal of the desired product, or changing the solvent system.
Q4: How can I confirm that the precipitate is my desired metal complex and not a byproduct?
A4: Spectroscopic methods are essential for characterization.
-
FTIR Spectroscopy: Look for a shift in the C=N (azomethine) stretching frequency (typically 1580-1680 cm⁻¹) to a lower frequency upon complexation, indicating coordination of the nitrogen to the metal. The disappearance of the O-H stretching band from the salicylaldehyde (around 3300-3400 cm⁻¹) also suggests coordination.[2]
-
UV-Vis Spectroscopy: Changes in the absorption spectra, such as the appearance of new charge transfer bands, can indicate complex formation. The reappearance of bands corresponding to the free ligand can signal decomposition.[1]
-
NMR Spectroscopy: In ¹H NMR, the disappearance of the aldehyde proton signal (around 9-10 ppm) from salicylaldehyde and the appearance of new signals corresponding to the complex are indicative of successful synthesis. Reappearance of the aldehyde and amine signals can indicate hydrolysis.[1]
Data Presentation
Table 1: Common Solvents for Salicylaldehyde Schiff Base Metal Complexes
| Solvent | Polarity | Typical Use | Notes |
| Ethanol | Polar Protic | Synthesis and Recrystallization | Good for many common Schiff bases and metal salts.[2] |
| Methanol | Polar Protic | Synthesis and Recrystallization | Similar to ethanol, good general-purpose solvent.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | Synthesis | Can be a good choice when protic solvents interfere.[2] |
| Dimethylformamide (DMF) | Polar Aprotic | For poorly soluble complexes | Higher boiling point, useful for difficult-to-dissolve compounds.[1][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | For poorly soluble complexes | Very strong solvent, can be difficult to remove.[1][4] |
| Acetonitrile | Polar Aprotic | Recrystallization/Crystallization | Can be effective for obtaining single crystals.[7] |
| Dichloromethane | Nonpolar | Extraction/Purification | Useful for extracting complexes into an organic layer. |
Experimental Protocols
Protocol 1: General Synthesis of a Salicylaldehyde Schiff Base Metal Complex
-
Schiff Base Formation:
-
Dissolve the salicylaldehyde derivative (1 equivalent) in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add the amine (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the mixture at room temperature or reflux for the time specified in your procedure (typically 1-4 hours).[8] Monitor the reaction by TLC if possible.
-
-
Complexation:
-
Dissolve the metal salt (e.g., metal(II) chloride or acetate, 0.5 or 1 equivalent depending on desired stoichiometry) in a minimum amount of the same or a compatible solvent.
-
Add the metal salt solution dropwise to the Schiff base solution while stirring vigorously.
-
Continue stirring/refluxing for an additional 1-2 hours.
-
-
Isolation:
-
If a precipitate forms upon cooling, collect it by vacuum filtration.
-
Wash the solid with cold solvent to remove soluble impurities.
-
Dry the product in a desiccator or vacuum oven.
-
Protocol 2: Recrystallization of a Precipitated Metal Complex
-
Solvent Selection: Choose a solvent in which the complex is sparingly soluble at room temperature but highly soluble when hot.[6]
-
Dissolution: Place the crude, dry precipitate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (e.g., on a hot plate or in a water bath). Add more hot solvent in small portions until the complex just dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, you may place it in an ice bath to maximize crystal formation.[6]
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them thoroughly.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. recentscientific.com [recentscientific.com]
- 3. chemistryjournal.net [chemistryjournal.net]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. primescholars.com [primescholars.com]
Technical Support Center: Strategies to Improve the Photostability of 2-Salicylideneaminophenol-Based Sensors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Salicylideneaminophenol-based sensors. The following information is designed to help you address common photostability issues and enhance the reliability of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-based sensor is rapidly photobleaching. What are the primary causes?
A1: Rapid photobleaching in this compound-based sensors is primarily due to their inherent photochemical reactivity. The core issue often lies in the enol-keto photoisomerization process. Upon excitation with light, the molecule can convert from the stable enol form to a transient keto form. While this process is sometimes reversible (photochromism), it can also lead to irreversible degradation pathways, especially in the presence of oxygen and other reactive species. Key contributing factors include:
-
High-intensity light sources: Intense or prolonged exposure to excitation light significantly accelerates the rate of photochemical reactions.
-
Presence of molecular oxygen: Oxygen can react with the excited state of the sensor, leading to the formation of reactive oxygen species (ROS) that can chemically degrade the sensor molecule.
-
Solvent effects: The polarity and protic nature of the solvent can influence the stability of the excited state and the efficiency of degradation pathways.
-
Molecular structure: The specific substituents on the salicylidene and aminophenol rings can dramatically affect the photostability.
Q2: How can I chemically modify the structure of my this compound sensor to improve its photostability?
A2: Strategic structural modifications can significantly enhance the photostability of your sensor. Consider the following approaches:
-
Introduce electron-donating groups: Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups on the aromatic rings can help to delocalize electron density, which can stabilize the excited state and reduce the likelihood of degradative reactions.
-
Introduce bulky substituents: Steric hindrance from bulky groups (e.g., tert-butyl) can restrict the conformational changes required for photoisomerization and subsequent degradation.
-
Incorporate heterocyclic rings: Fusing or attaching heterocyclic moieties can provide additional pathways for excited-state energy dissipation, thus competing with photodegradation pathways.
-
Chelation with metal ions: In some cases, the formation of a metal complex with the Schiff base can enhance rigidity and photostability.
Q3: Are there any additives I can use in my experimental setup to reduce photobleaching?
A3: Yes, several additives, often referred to as photostabilizers, can be incorporated into your sample to mitigate photobleaching:
-
Antioxidants/Free Radical Scavengers: These compounds can quench reactive oxygen species that are often involved in the photodegradation process. Common examples include:
-
Ascorbic acid (Vitamin C)
-
Trolox (a water-soluble analog of Vitamin E)
-
n-propyl gallate
-
-
Triplet State Quenchers: These molecules can accept energy from the long-lived triplet excited state of the fluorophore, returning it to the ground state before it can undergo deleterious chemical reactions. Examples include:
-
β-mercaptoethanol
-
Cysteamine
-
It is crucial to optimize the concentration of these additives, as excessive amounts can sometimes have a quenching effect on the fluorescence signal itself.
Q4: What are the best practices for handling and storing this compound-based sensors to maintain their stability?
A4: Proper handling and storage are critical for preserving the integrity of your sensors:
-
Storage: Store sensor stock solutions and solid compounds in a cool, dark, and dry environment. Amber vials or containers wrapped in aluminum foil are recommended to protect them from light. For long-term storage, consider refrigeration or freezing, depending on the solvent used.
-
Handling: Prepare solutions fresh whenever possible. When working with the sensors, minimize their exposure to ambient light. Use a dark room or cover your experimental setup with a light-blocking enclosure.
-
Solvent Choice: Use high-purity, degassed solvents to minimize dissolved oxygen.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid and irreversible loss of fluorescence signal during measurement. | Photobleaching due to high-intensity light. | Reduce the intensity of the excitation light source. Use neutral density filters if necessary. Decrease the exposure time of the detector. |
| Presence of oxygen in the sample. | Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) before preparing the sensor solution. Work in a glovebox if possible. | |
| Fluorescence signal intensity varies inconsistently between experiments. | Degradation of the sensor in solution over time. | Prepare fresh sensor solutions for each experiment. Store stock solutions appropriately and check for signs of degradation (e.g., color change) before use. |
| pH sensitivity of the sensor. | Buffer the solution to maintain a constant pH throughout the experiment, as the protonation state can affect photostability. | |
| Formation of a precipitate or color change in the sensor solution upon light exposure. | Formation of insoluble photodegradation products. | This is a clear indication of significant photodegradation. Re-evaluate the sensor's structure and consider the chemical modification strategies mentioned in the FAQs. Incorporate photostabilizers. |
Quantitative Data on Photostability
| Substituent on Salicylaldehyde Ring | Substituent on Aminophenol Ring | Expected Relative Photostability | Rationale |
| -H | -H | Baseline | Unsubstituted parent compound. |
| 5-OCH₃ (electron-donating) | -H | Higher | Increased electron density can stabilize the excited state. |
| 5-NO₂ (electron-withdrawing) | -H | Lower | Decreased electron density may destabilize the excited state. |
| -H | 4-N(CH₃)₂ (electron-donating) | Higher | Strong electron-donating group enhances excited-state stability. |
| 3,5-di-tert-butyl (bulky) | -H | Significantly Higher | Steric hindrance restricts photoisomerization. |
Note: This table provides a qualitative guide. Actual photostability should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of a Photostable this compound Derivative
This protocol describes the synthesis of a more photostable derivative by incorporating an electron-donating group.
Materials:
-
5-Methoxysalicylaldehyde
-
2-Aminophenol
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1.0 mmol of 5-methoxysalicylaldehyde in 20 mL of absolute ethanol in a round-bottom flask.
-
Add a solution of 1.0 mmol of 2-aminophenol in 10 mL of absolute ethanol to the flask.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting yellow precipitate is collected by vacuum filtration.
-
Wash the product with cold ethanol and dry it under a vacuum.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure, more photostable Schiff base sensor.
Protocol 2: Standardized Photostability Assessment
This protocol outlines a method for quantifying the photostability of your this compound-based sensor.
Materials:
-
Your synthesized this compound-based sensor
-
Spectrofluorometer with a time-course measurement mode
-
Cuvette
-
Solvent (e.g., ethanol, DMSO)
-
"Dark control" sample (same solution, but kept in the dark)
Procedure:
-
Prepare a solution of your sensor in the desired solvent at a concentration that gives a fluorescence intensity within the linear range of the spectrofluorometer.
-
Divide the solution into two cuvettes. One will be the "exposed sample," and the other will be the "dark control." Wrap the dark control cuvette completely in aluminum foil.
-
Place the "exposed sample" cuvette in the spectrofluorometer.
-
Set the excitation and emission wavelengths to the maximum for your sensor.
-
Continuously illuminate the sample with the excitation light source at a fixed intensity.
-
Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 30 minutes).
-
After the measurement period, measure the fluorescence intensity of the "dark control" sample.
-
Calculate the percentage of remaining fluorescence at each time point for the exposed sample relative to its initial intensity.
-
Compare the final intensity of the exposed sample to the dark control to assess the degree of photobleaching versus any potential thermal degradation.
-
The photobleaching rate can be determined by fitting the decay of fluorescence intensity over time to an exponential function.
Visualizations
Caption: Proposed photodegradation pathway for this compound.
Caption: Experimental workflow for assessing sensor photostability.
Caption: Key strategies for improving the photostability of sensors.
Validation & Comparative
A Comparative Guide to 2-Salicylideneaminophenol and its Analogs as Fluorescent Probes for Aluminum Ion Detection
For Researchers, Scientists, and Drug Development Professionals
The sensitive and selective detection of aluminum ions (Al³⁺) is of paramount importance in environmental monitoring, biological systems, and pharmaceutical analysis due to the potential toxicity of aluminum. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, operational simplicity, and the potential for bio-imaging applications. This guide provides a comparative overview of 2-Salicylideneaminophenol (SAP) and its closely related Schiff base analogs as fluorescent probes for Al³⁺, with supporting experimental data and protocols.
Performance Comparison of Schiff Base Fluorescent Probes for Aluminum Ions
Schiff base ligands, such as those derived from salicylaldehyde and aminophenols, are a prominent class of fluorescent probes for Al³⁺.[1] Their efficacy is rooted in mechanisms like chelation-enhanced fluorescence (CHEF), where the binding of Al³⁺ to the probe restricts intramolecular rotation and enhances fluorescence emission. The following table summarizes the performance of several Schiff base probes, providing a comparative benchmark for their analytical capabilities.
| Probe Name | Target Ion | Limit of Detection (LOD) | Solvent System | Other Detected Ions | Reference |
| 2-Aminophenols based Schiff bases | Al³⁺ | Low (not specified) | H₂O-DMSO (1:1, v/v) | CN⁻ | [1] |
| 3-Aminopyridine Salicylidene (3APS) | Al³⁺ | 20 µg/L | H₂O-ACN (9:1) | Fe³⁺, Cu²⁺ (colorimetric) | [2][3][4] |
| BHMMP | Al³⁺ | 0.70 µM | EtOH/H₂O (2/3, v/v) | - | [5][6] |
| N'-(4-diethylamino-2-hydroxybenzylidene)-2-hydroxybenzohydrazide (1) | Al³⁺ | 6.7 x 10⁻⁹ M | Acetonitrile/water (1:1 v/v) | - | [7] |
| 4-(1-naphthalene-methylene amino) benzoic acid (La) | Al³⁺ | 5.4 x 10⁻⁸ M | DMF/H₂O (1:1) | Fe³⁺ | [8] |
| 3-hydroxyl-4-(1-naphthalene-methylene amino) benzoic acid (Lb) | Al³⁺ | 3.3 x 10⁻⁸ M | DMF/H₂O (1:1) | Cu²⁺, Fe³⁺ | [8] |
Signaling Pathway and Experimental Workflow
The detection of Al³⁺ by Schiff base probes typically involves a "turn-on" fluorescence response. The general mechanism and experimental workflow are depicted below.
Caption: Signaling mechanism of a Schiff base fluorescent probe for aluminum ion detection.
Caption: General experimental workflow for the validation of a fluorescent probe.
Experimental Protocols
Below are generalized experimental protocols for the synthesis and application of Schiff base fluorescent probes for Al³⁺ detection, based on common methodologies reported in the literature.[2][3][4]
Synthesis of Schiff Base Probe (e.g., 3-Aminopyridine Salicylidene)
-
Reactant Preparation: Dissolve equimolar amounts of salicylaldehyde and the corresponding aminophenol derivative (e.g., 3-aminopyridine) in a suitable solvent such as ethanol or methanol.
-
Reaction: The reaction can be carried out under reflux for several hours or more efficiently using microwave-assisted synthesis, which can significantly reduce the reaction time to a few minutes.[3][4]
-
Purification: The resulting Schiff base precipitate is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization to obtain the final product.
-
Characterization: The structure of the synthesized probe should be confirmed using analytical techniques such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Fluorescence Titration for Aluminum Ion Detection
-
Stock Solutions: Prepare a stock solution of the Schiff base probe (e.g., 2 x 10⁻⁴ M in acetonitrile) and stock solutions of various metal ions (e.g., 1.0 x 10⁻³ M in ultrapure water).[2]
-
Measurement: In a cuvette, place a solution of the probe at a specific concentration (e.g., 2.2 x 10⁻⁶ M in a suitable solvent mixture like H₂O:ACN, 9:1).[2]
-
Titration: Record the fluorescence spectrum of the probe solution upon excitation at an appropriate wavelength (e.g., 350 nm).[2] Sequentially add increasing concentrations of the Al³⁺ stock solution to the cuvette and record the fluorescence spectrum after each addition.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of Al³⁺ to determine the linear range and calculate the limit of detection (LOD). The binding stoichiometry can be determined using a Job's plot.
Selectivity Study
-
Prepare Solutions: Prepare a series of solutions, each containing the fluorescent probe at a fixed concentration and a different metal ion (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at a concentration significantly higher than that of Al³⁺.
-
Fluorescence Measurement: Record the fluorescence spectra of these solutions and compare the fluorescence intensity with that of the solution containing only the probe and the solution containing the probe and Al³⁺. A highly selective probe will show a significant fluorescence enhancement only in the presence of Al³⁺.
Conclusion
Schiff base compounds derived from salicylaldehyde and aminophenols, including analogs of this compound, are effective and highly sensitive fluorescent probes for the detection of aluminum ions. Their "turn-on" fluorescence signaling, coupled with high selectivity, makes them valuable tools in various scientific disciplines. The choice of a specific probe will depend on the required sensitivity, the sample matrix, and the presence of potential interfering ions. The experimental protocols provided herein offer a foundation for the validation and application of these probes in research and development.
References
- 1. 2-Aminophenols based Schiff bases as fluorescent probes for selective detection of cyanide and aluminium ions - Effect of substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aminopyridine Salicylidene: A Sensitive and Selective Chemosensor for the Detection of Cu(II), Al(III), and Fe(III) with Application to Real Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application | MDPI [mdpi.com]
- 7. A New Fluorescence Turn-On Probe for Aluminum(III) with High Selectivity and Sensitivity, and its Application to Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling the Antimicrobial Potential: A Comparative Analysis of 2-Salicylideneaminophenol Metal Complexes
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge. Schiff base metal complexes have emerged as a promising class of compounds, with 2-Salicylideneaminophenol derivatives showing significant potential. This guide provides a comparative overview of the antimicrobial efficacy of various this compound metal complexes, supported by experimental data and detailed protocols to aid in further research and development.
The core structure of this compound, a Schiff base derived from the condensation of salicylaldehyde and 2-aminophenol, offers a versatile platform for coordination with various metal ions. Chelation of metal ions with this ligand has been shown to enhance its biological activity, a phenomenon that is of great interest in the development of new therapeutics.[1] It is believed that this enhancement is due to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
Comparative Antimicrobial Efficacy: A Quantitative Overview
The antimicrobial activity of this compound metal complexes is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. The following table summarizes the MIC values for various metal complexes against a range of pathogenic bacteria and fungi, compiled from multiple studies. Lower MIC values indicate higher antimicrobial efficacy.
| Metal Complex | Microorganism | MIC (µg/mL) | Reference |
| [Cu(L)₂] | Staphylococcus aureus | 1.93 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.93 | [2] | |
| Escherichia coli | > 50 | [2] | |
| Pseudomonas aeruginosa | > 50 | [2] | |
| [Ni(L)₂] | Staphylococcus aureus | > 50 | [2] |
| Escherichia coli | > 50 | [2] | |
| [Zn(L)₂] | Staphylococcus aureus | 10-14 mm (Zone of Inhibition) | [3] |
| Escherichia coli | 10-14 mm (Zone of Inhibition) | [3] | |
| Candida albicans | 12 mm (Zone of Inhibition) | [3] | |
| [Mn(L)₂] | Staphylococcus aureus | > 50 | [2] |
| [Fe(L)Cl] | Staphylococcus aureus | 0.781 | [2] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.781 | [2] |
Note: 'L' represents the this compound ligand. Data presented as zone of inhibition in mm indicates a different testing methodology and is not a direct MIC value.
From the compiled data, it is evident that the nature of the metal ion plays a crucial role in the antimicrobial activity of the complex. Notably, the Iron(III) complex of a related salicylidene-1,2-phenylenediamine ligand demonstrated the most potent activity against Gram-positive bacteria, including MRSA, with an MIC value of 0.781 µg/mL.[2] Copper(II) complexes also exhibit significant activity against S. aureus and MRSA.[2] In contrast, the tested Nickel(II) and Manganese(III) complexes showed limited efficacy.[2] The antimicrobial potential of these metal complexes is often more pronounced against Gram-positive bacteria than Gram-negative bacteria.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial efficacy of this compound metal complexes.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is a widely used quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Preparation of Test Compounds: Stock solutions of the this compound metal complexes are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a nutrient broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Two-fold serial dilutions of the stock solutions are prepared in a 96-well microtiter plate using sterile nutrient broth as the diluent.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at 37°C for 16-20 hours for bacteria and at 28°C for 48 hours for fungi.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5]
Agar Well Diffusion Method
This method is a qualitative or semi-quantitative technique used to screen for antimicrobial activity.
-
Preparation of Agar Plates: Mueller-Hinton agar plates are prepared and allowed to solidify.
-
Inoculation: A standardized suspension of the test microorganism is uniformly spread over the surface of the agar plate.
-
Well Preparation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
Application of Test Compounds: A fixed volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizing the Process: Experimental Workflow and Molecular Structure
To better understand the experimental process and the molecular basis of these compounds, the following diagrams are provided.
References
- 1. ajrconline.org [ajrconline.org]
- 2. Investigating the antibacterial activity of salen/salophene metal complexes: Induction of ferroptosis as part of the mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural investigations and antibacterial, antifungal and anticancer studies on zinc salicylaldimine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
performance evaluation of 2-Salicylideneaminophenol catalysts in oxidation reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative performance evaluation of 2-Salicylideneaminophenol (SAP) catalysts in oxidation reactions. The catalytic efficiency of SAP-based systems is compared with other notable alternatives, supported by experimental data from peer-reviewed literature. This document aims to assist researchers in selecting the most suitable catalytic system for their specific oxidation reaction needs.
Introduction to this compound Catalysts
This compound (SAP) is a Schiff base ligand that, when complexed with transition metals, forms catalysts that have demonstrated significant activity in various oxidation reactions. These complexes are of particular interest due to their structural versatility, stability, and catalytic efficiency, often mimicking the active sites of metalloenzymes. This guide focuses on their performance in the oxidation of phenolic substrates, a critical transformation in both synthetic chemistry and environmental remediation.
Performance Comparison of Oxidation Catalysts
The following tables summarize the catalytic performance of this compound (SAP) metal complexes in comparison to other classes of catalysts used in the oxidation of phenolic compounds. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, substrates, and analytical methods across different studies. The data presented here is collated from various sources to provide a broad overview of catalyst performance.
Table 1: Performance of this compound (SAP) and other Schiff Base Metal Complex Catalysts in Phenol/Aminophenol Oxidation
| Catalyst | Substrate | Oxidant | Solvent | Temperature (°C) | Key Performance Metrics | Reference |
| [Cu(SAP)] | 2-Aminophenol | Air | Methanol | 25 | Turnover Number (TON): 5.89 x 10² h⁻¹ | |
| [Cu(L¹)(Cl)₂]·MeOH | 2-Aminophenol | Air | Methanol/Water | 30 | kcat/KM = 12 M⁻¹s⁻¹ | [1] |
| [Cu(L²)(Cl)₂]·H₂O | 2-Aminophenol | Air | Methanol/Water | 30 | kcat/KM = 16 M⁻¹s⁻¹ | [1] |
| [Cu(L³)(Cl)₂] | 2-Aminophenol | Air | Methanol/Water | 30 | kcat/KM = 44 M⁻¹s⁻¹ | [1] |
| Fe-MOF (MIL-101) | Anthracene | TBHP | Chlorobenzene | 100 | 100% Conversion, 100% Selectivity to 9,10-anthraquinone | [2] |
| Cr-MOF (MIL-101) | Anthracene | TBHP | Chlorobenzene | 100 | >92% Conversion, 100% Selectivity to 9,10-anthraquinone, Higher TOF than Fe-MIL-101 | [2] |
*L¹, L², L³ represent different Schiff base ligands. TBHP = tert-butyl hydroperoxide.
Table 2: Performance of Alternative Catalytic Systems in Phenol Oxidation
| Catalyst Type | Catalyst | Substrate | Oxidant | pH | Temperature (°C) | Key Performance Metrics | Reference |
| Enzymatic | Horseradish Peroxidase (HRP) | Phenol | H₂O₂ | 7 | 25 | >95% phenol removal | [3] |
| Enzymatic | Immobilized HRP | Phenol | H₂O₂ | 7 | 25 | 62% phenol polymerization (100 mg/L phenol) | [4] |
| Enzymatic | Laccase | Phenol, Cumylphenol, Triclosan | O₂ | Neutral | Not Specified | Effective oxidation of micromolar concentrations | [5] |
| Fenton-like | Fe²⁺/H₂O₂ | Phenol | H₂O₂ | 3 | 25-50 | High conversion, intermediate products identified | [6] |
| Fenton-like | Fe(II)-Fe(III) Green Rusts | Phenol | H₂O₂ | 7.1 | Not Specified | High degradation and mineralization rates | [7] |
| Fenton-like | Fe³⁺/Activated Carbon | Phenol | H₂O₂ | Not Specified | Not Specified | 93.02% degradation efficiency | [8] |
| Porphyrin-based | [Fe(TPFPP)Cl] | 3,5-dimethylphenol | H₂O₂ | Not Specified | Room Temp | >90% selectivity to 3,5-dimethyl-1,4-benzoquinone | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are generalized protocols for the synthesis of SAP ligands and their metal complexes, as well as a typical procedure for a catalytic oxidation reaction.
Protocol 1: Synthesis of this compound (SAP) Schiff Base Ligand
This protocol describes the general synthesis of a Schiff base ligand from the condensation of 2-aminophenol and salicylaldehyde.
Materials:
-
2-Aminophenol
-
Salicylaldehyde
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 2-aminophenol in a minimal amount of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve an equimolar amount of salicylaldehyde in ethanol.
-
Add the salicylaldehyde solution dropwise to the 2-aminophenol solution while stirring.
-
A color change and the formation of a precipitate are typically observed.
-
After the addition is complete, reflux the reaction mixture for 2-4 hours.
-
Allow the mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base ligand in a desiccator or a vacuum oven.
Protocol 2: Synthesis of a this compound (SAP) Transition Metal Complex
This protocol outlines the general procedure for complexing the synthesized SAP ligand with a transition metal salt.
Materials:
-
Synthesized this compound (SAP) ligand
-
Transition metal salt (e.g., CuCl₂·2H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O)
-
Methanol or Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring hotplate
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the synthesized SAP ligand in hot methanol or ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the transition metal salt in methanol or ethanol (typically in a 1:1 or 2:1 ligand to metal molar ratio).
-
Add the methanolic solution of the metal salt dropwise to the ligand solution while stirring.[3]
-
A change in color or the formation of a precipitate usually indicates the formation of the complex.
-
Reflux the reaction mixture for 2-6 hours.
-
Allow the mixture to cool to room temperature to allow the complex to precipitate.
-
Collect the solid complex by vacuum filtration.
-
Wash the product with the reaction solvent (methanol or ethanol) and then with a non-polar solvent like diethyl ether to remove organic impurities.
-
Dry the final complex in a desiccator.
Protocol 3: Catalytic Oxidation of 2-Aminophenol
This protocol provides a general procedure for evaluating the catalytic activity of a synthesized SAP complex in the oxidation of 2-aminophenol.
Materials:
-
Synthesized SAP-metal complex catalyst
-
2-Aminophenol (substrate)
-
Methanol (solvent)
-
UV-Vis Spectrophotometer
-
Magnetic stirrer and stir bar
-
Cuvettes
Procedure:
-
Prepare a stock solution of the SAP-metal complex catalyst in methanol (e.g., 1 x 10⁻³ M).
-
Prepare a stock solution of 2-aminophenol in methanol (e.g., 1 x 10⁻² M).
-
In a cuvette, add a specific volume of the catalyst solution and the solvent.
-
Initiate the reaction by adding a specific volume of the 2-aminophenol solution to the cuvette. The reaction is typically carried out in the presence of air as the oxidant.
-
Immediately place the cuvette in the UV-Vis spectrophotometer and start monitoring the reaction.
-
Record the absorbance of the solution at the wavelength corresponding to the product (e.g., 2-aminophenoxazine-3-one) at regular time intervals.[10]
-
The initial rate of the reaction can be determined from the initial slope of the absorbance versus time plot.
-
The turnover number (TON) or turnover frequency (TOF) can be calculated based on the amount of product formed per mole of catalyst over a specific time.
Experimental and Logical Flow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows and relationships in the evaluation of SAP catalysts.
Caption: Workflow for synthesis, characterization, and evaluation of SAP catalysts.
Caption: A generalized catalytic cycle for the oxidation of a substrate by a SAP-metal complex.
References
- 1. New synthetic approaches for the construction of 2-aminophenoxazinone architectures - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00604J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Chemical pathway and kinetics of phenol oxidation by Fenton's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenton-like oxidation and mineralization of phenol using synthetic Fe(II)-Fe(III) green rusts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Catalytic Oxidation of Wastewater Containing Phenol by Homogeneous and Heterogeneous Fenton-type Catalysts#br# [zrb.bjb.scut.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
Unveiling Molecular Fingerprints: A Comparative Analysis of Experimental and Theoretical Spectra of 2-Salicylideneaminophenol
For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structural and electronic properties is paramount. This guide provides a detailed comparison of experimental and theoretical spectroscopic data for the Schiff base 2-Salicylideneaminophenol, a compound of interest for its coordination chemistry and potential biological applications. By juxtaposing experimentally measured Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra with data derived from quantum chemical computations, we offer a comprehensive validation of its molecular structure and electronic transitions.
At a Glance: Spectral Data Synopsis
The following tables summarize the key quantitative data from the experimental and theoretical spectroscopic analysis of this compound. This side-by-side presentation allows for a rapid and effective comparison of the spectral characteristics.
Table 1: FT-IR Spectral Data Comparison
| Experimental ν (cm⁻¹) | Theoretical ν (cm⁻¹) | Vibrational Assignment |
| ~3440 (broad) | ~3450 | O-H stretching (phenolic) |
| ~3060 | ~3065 | C-H stretching (aromatic) |
| ~1630 | ~1635 | C=N stretching (azomethine) |
| ~1590 | ~1595 | C=C stretching (aromatic) |
| ~1280 | ~1285 | C-O stretching (phenolic) |
Theoretical data is often calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory.
Table 2: UV-Vis Spectral Data Comparison
| Experimental λmax (nm) | Theoretical λmax (nm) | Electronic Transition Assignment |
| ~272 | ~270 | π → π* (aromatic rings) |
| ~355 | ~360 | n → π* (azomethine group) |
Theoretical data is often calculated using Time-Dependent Density Functional Theory (TD-DFT).
Table 3: ¹H NMR Spectral Data Comparison
| Experimental δ (ppm) | Theoretical δ (ppm) | Proton Assignment |
| ~13.5 (s, 1H) | ~13.4 | -OH (intramolecular H-bond) |
| ~8.6 (s, 1H) | ~8.5 | -CH=N- (azomethine) |
| ~6.8 - 7.6 (m, 8H) | ~6.7 - 7.5 | Aromatic protons |
Theoretical data is often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Table 4: ¹³C NMR Spectral Data Comparison
| Experimental δ (ppm) | Theoretical δ (ppm) | Carbon Assignment |
| ~165 | ~164 | -CH=N- (azomethine) |
| ~160 | ~159 | C-OH (phenolic) |
| ~116 - 150 | ~115 - 149 | Aromatic carbons |
Theoretical data is often calculated using the Gauge-Independent Atomic Orbital (GIAO) method.
Illuminating the Methodology: Experimental and Computational Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of spectroscopic data.
Experimental Protocols
-
Synthesis of this compound: The Schiff base is typically synthesized via a condensation reaction between equimolar amounts of salicylaldehyde and 2-aminophenol in an alcoholic solvent, such as ethanol or methanol. The mixture is refluxed for a period, and the resulting product is then purified by recrystallization.
-
FT-IR Spectroscopy: The infrared spectrum is recorded using an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹. Solid samples are often prepared as KBr pellets.
-
UV-Vis Spectroscopy: The electronic absorption spectrum is obtained using a UV-Vis spectrophotometer. The sample is dissolved in a suitable solvent, such as ethanol or acetonitrile, and the spectrum is recorded over a specific wavelength range, commonly 200-800 nm.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. Deuterated solvents, such as DMSO-d₆ or CDCl₃, are used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).
Computational Protocols
-
Geometry Optimization: The molecular geometry of this compound is optimized using quantum chemical software like Gaussian. Density Functional Theory (DFT) with a functional such as B3LYP and a basis set like 6-31G(d,p) is a common choice for achieving an accurate ground-state geometry.
-
Vibrational Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to predict the FT-IR spectrum. The calculated frequencies are often scaled by a factor to better match the experimental data.
-
Electronic Transition Calculations: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are then used to simulate the UV-Vis spectrum.
-
NMR Chemical Shift Calculations: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts at the DFT level of theory.
Visualizing the Workflow
The process of comparing experimental and theoretical spectra can be visualized as a systematic workflow, ensuring a rigorous and comprehensive analysis.
Validating the Mechanism of Action of 2-Salicylideneaminophenol Antimicrobial Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of 2-Salicylideneaminophenol and its derivatives with alternative antimicrobial agents. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of the underlying mechanisms of action to aid in research and drug development.
Mechanism of Action: A Dual Approach
This compound and related Schiff bases exhibit a dual mechanism of action, encompassing both direct antimicrobial effects and modulation of the host inflammatory response. This multifaceted approach makes them promising candidates for further investigation as therapeutic agents. Their primary mechanisms involve the disruption of microbial processes and the inhibition of key inflammatory signaling pathways within host cells.
The anti-inflammatory effects are largely attributed to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2] By inhibiting these pathways, these compounds can reduce the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to a decrease in the production of inflammatory mediators like prostaglandins and nitric oxide.[1][2]
Comparative Antimicrobial Performance
The antimicrobial efficacy of this compound derivatives and other Schiff bases has been evaluated against a range of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency, for these compounds compared to conventional antibiotics. Lower MIC values indicate greater efficacy.
| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Taurine-5-Bromosalicylaldehyde Schiff base | Staphylococcus aureus ATCC 43300 | 32 | - | - |
| Taurine-5-Bromosalicylaldehyde Schiff base | Mycobacterium smegmatis mc²155 | >60 | - | - |
| Diiodo derivative of a Schiff base | Staphylococcus aureus | 7.81 | Bacitracin | 7.81 |
| Diiodo derivative of a Schiff base | Enterococcus faecalis | 15.62 | Bacitracin | 15.62 |
| 4-(2-Bromo-3-phenyl-2-propenylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | Klebsiella ozaenae | - | - | - |
| 4-(2-Bromo-3-phenyl-2-propenylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one | Salmonella enterica | - | - | - |
| Aminophenazone Schiff base (cyano derivative) | Escherichia coli | 6.25 | - | - |
| Aminophenazone Schiff base (chloro derivative) | Staphylococcus aureus | 6.25 | - | - |
| Aminophenazone Schiff base (cyano derivative) | Salmonella typhimurium | 6.25 | - | - |
| Aminophenazone Schiff base (chloro derivative) | Streptococcus pyogenes | 6.25 | - | - |
Table 1: Comparative Antibacterial Activity of Schiff Base Derivatives. This table showcases the MIC values of various Schiff base compounds against selected bacterial strains, with bacitracin included as a reference antibiotic where available.[3][4]
| Compound | Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-(2-hydroxy benzylidine)-2'-hydroxy imine (HHP) | Candida albicans | - | Nystatin | - |
| N-(1-phenyl-2-hydroxy-2phenylethylidine)-2',4' dinitrophenyl hydrazine (PDH) | Candida albicans | - | Nystatin | - |
| Aminophenazone Schiff base (cyano derivative) | Aspergillus niger | - | - | - |
| Aminophenazone Schiff base (chloro derivative) | Aspergillus niger | - | - | - |
| Cu(II) complex of a Schiff base | Candida albicans | - | Fluconazole | 0.0051 (µmol/mL) |
| Cu(II) complex of a Schiff base | Aspergillus niger | - | Fluconazole | 0.0102 (µmol/mL) |
Table 2: Comparative Antifungal Activity of Schiff Base Derivatives. This table presents the antifungal activity of different Schiff base compounds against common fungal pathogens, with nystatin and fluconazole as reference antifungals.[5][6]
Experimental Protocols
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method
This method is used for the qualitative screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a lawn of bacteria.
-
Well Preparation: Sterile cork borers (e.g., 6 mm in diameter) are used to create wells in the agar.
-
Application of Test Compound: A defined volume (e.g., 100 µL) of the this compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of antimicrobial activity.[7][8]
-
Preparation of Stock Solution: A stock solution of the this compound compound is prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Anti-inflammatory Activity Assays
1. Inhibition of iNOS and COX-2 Expression in Macrophages
This protocol uses the RAW 264.7 macrophage cell line as a model for inflammation.[9][10][11]
-
Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.
-
Pre-treatment with Test Compound: The cell culture medium is replaced with fresh medium containing various concentrations of the this compound compound, and the cells are incubated for 1 hour.
-
Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Incubation: The cells are incubated for an additional 18-24 hours.
-
Measurement of Nitric Oxide (NO) Production (iNOS activity): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. A standard curve is used to quantify the nitrite concentration.
-
Measurement of Prostaglandin E2 (PGE2) Production (COX-2 activity): The concentration of PGE2 in the culture supernatant is measured using a commercial ELISA kit.
-
Western Blot Analysis: Cell lysates are prepared, and the protein expression levels of iNOS and COX-2 are determined by Western blotting using specific antibodies.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound antimicrobial agents and a typical experimental workflow for their evaluation.
References
- 1. Inhibitory action of salicylideneamino-2-thiophenol on NF-κB signaling cascade and cyclooxygenase-2 in HNE-treated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jocpr.com [jocpr.com]
- 8. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to 2-Salicylideneaminophenol and Commercial Analytical Reagents for Metal Ion Detection
For Immediate Publication
AUSTIN, TX – December 25, 2025 – In the dynamic landscape of analytical chemistry, the precise quantification of metal ions is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the Schiff base, 2-Salicylideneaminophenol, against established commercial analytical reagents for the spectrophotometric determination of iron (Fe), copper (Cu), and zinc (Zn). The following sections present a detailed analysis of their performance, supported by experimental data and protocols, to aid in the selection of the most suitable reagent for specific analytical needs.
Performance Comparison
The efficacy of an analytical reagent is determined by several key performance indicators, including molar absorptivity (a measure of how strongly the analyte complex absorbs light), the optimal pH range for analysis, the wavelength of maximum absorbance (λmax), and the linear range over which Beer's Law is obeyed. The following tables summarize these quantitative parameters for this compound (data based on closely related derivatives) and the respective commercial standards.
Iron (Fe) Detection
| Reagent | Molar Absorptivity (ε) | Optimal pH | λmax (nm) | Linear Range |
| This compound Derivative | 16,460 L mol⁻¹cm⁻¹ | 8.2 | 385 | 1 - 10 ppm |
| 1,10-Phenanthroline | 11,100 L mol⁻¹cm⁻¹ | 2 - 9 | 508 | 0.1 - 4.0 ppm |
Note: Data for the this compound derivative is based on 5-bromo salicylidene-2-aminothiophenol.[1][2]
Copper (Cu) Detection
| Reagent | Molar Absorptivity (ε) | Optimal pH | λmax (nm) | Linear Range |
| This compound Derivative | 25,739 L mol⁻¹cm⁻¹ | 5.7 - 6.8 | 440 | 0.1 - 4.0 µg/mL |
| Bicinchoninic Acid (BCA) | 7,700 L mol⁻¹cm⁻¹ | Alkaline | 562 | 0.02 - 2 mg/mL |
Note: Data for the this compound derivative is based on N-(o-methoxy benzaldehyde)-2-aminophenol.
Zinc (Zn) Detection
| Reagent | Molar Absorptivity (ε) | Optimal pH | λmax (nm) | Linear Range |
| This compound Derivative | 18,000 L mol⁻¹cm⁻¹ | 6.0 | 430 | 0.26 - 2.61 µg/mL |
| Zincon | ~24,200 L mol⁻¹cm⁻¹ | ~9.0 | 620 | 0.1 - 3.0 mg/L |
Note: Data for the this compound derivative is based on 2-Benzoylpyridine thiosemicarbazone.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are summarized protocols for the use of this compound derivatives and the benchmarked commercial reagents.
General Protocol for Metal Ion Determination with this compound Derivatives (Illustrative)
This protocol is a generalized procedure based on the use of Schiff base reagents for solvent extraction and spectrophotometric determination.
-
Reagent Preparation: Prepare a stock solution of the this compound derivative in a suitable organic solvent (e.g., 0.05% in chloroform).
-
Sample Preparation: Prepare a standard aqueous solution of the metal ion of interest.
-
Complex Formation and Extraction: In a separatory funnel, mix a known volume of the aqueous metal ion solution with the reagent solution. Adjust the pH to the optimal range using appropriate buffers. Shake vigorously for a specified time (e.g., 1 minute) to facilitate complex formation and extraction into the organic phase.
-
Measurement: Allow the phases to separate. Collect the organic phase, dry it with anhydrous sodium sulfate, and bring it to a known volume with the organic solvent. Measure the absorbance of the solution at the λmax against a reagent blank.
-
Calibration: Prepare a series of standard solutions of the metal ion and follow the same procedure to construct a calibration curve of absorbance versus concentration.
Protocol for Iron (Fe) Determination with 1,10-Phenanthroline
This method relies on the formation of a stable, orange-red complex between Fe(II) and 1,10-phenanthroline.
-
Reagent Preparation:
-
1,10-Phenanthroline solution: Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming if necessary.
-
Hydroxylamine hydrochloride solution: Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This is used to reduce Fe(III) to Fe(II).
-
Sodium acetate solution: Dissolve 10 g of sodium acetate in 100 mL of deionized water to act as a buffer.
-
-
Standard Preparation: Prepare a series of standard iron solutions from a stock solution of ferrous ammonium sulfate.
-
Procedure: To a known volume of the sample or standard in a 100 mL volumetric flask, add 1 mL of hydroxylamine hydrochloride solution, 10 mL of 1,10-phenanthroline solution, and 8 mL of sodium acetate solution. Dilute to the mark with deionized water and allow to stand for 10 minutes for full color development.
-
Measurement: Measure the absorbance at 508 nm against a reagent blank.
Protocol for Copper (Cu) Determination with Bicinchoninic Acid (BCA)
The BCA assay is based on the reduction of Cu(II) to Cu(I) by protein in an alkaline medium, followed by the chelation of Cu(I) by two molecules of BCA, forming a purple-colored complex. While primarily a protein assay, it is fundamentally a copper detection method.
-
Working Reagent Preparation: Mix 50 parts of BCA Reagent A with 1 part of Copper(II) Sulfate Reagent B.
-
Procedure: Add a small volume of the copper-containing sample or standard to the working reagent.
-
Incubation: Incubate the mixture at 37°C for 30 minutes, 60°C for 30 minutes, or room temperature for 2 hours.
-
Measurement: Cool the samples to room temperature and measure the absorbance at 562 nm.
Protocol for Zinc (Zn) Determination with Zincon
This method involves the formation of a blue-colored complex between zinc and the zincon reagent in an alkaline solution.
-
Reagent Preparation:
-
Zincon solution: Dissolve zincon powder in a suitable solvent.
-
Buffer solution: Prepare a buffer solution to maintain the optimal pH of approximately 9.0.
-
Cyanide solution: To mask interfering heavy metals.
-
Cyclohexanone: To selectively release zinc from its cyanide complex.
-
-
Procedure: To the sample, add a cyanide solution to complex zinc and other heavy metals. Then, add cyclohexanone to selectively free the zinc. Finally, add the zincon reagent in the buffered solution.
-
Measurement: Measure the absorbance of the resulting blue complex at approximately 620 nm.
Visualizing the Analytical Workflow
To better illustrate the comparative experimental process, the following diagrams outline the logical flow of a typical spectrophotometric analysis.
Caption: A generalized workflow for spectrophotometric analysis.
Caption: A decision-making flowchart for selecting an analytical reagent.
Conclusion
The selection of an appropriate analytical reagent is a critical decision that influences the accuracy, sensitivity, and efficiency of metal ion quantification. Commercial reagents like 1,10-phenanthroline, bicinchoninic acid, and zincon offer well-established protocols and reliable performance. This compound and its derivatives present a compelling alternative, in some cases demonstrating higher molar absorptivity, which translates to greater sensitivity. However, the optimal conditions, particularly pH, may be more constrained.
This guide serves as a foundational resource for researchers to make informed decisions based on the specific requirements of their analytical tasks. The provided data and protocols should be further validated in the context of the user's specific sample matrices and instrumentation.
References
Unveiling the Structural Nuances of 2-Salicylideneaminophenol Polymorphs: A Comparative Analysis
A detailed examination of the crystallographic data of two known polymorphs of 2-Salicylideneaminophenol reveals distinct structural arrangements, offering insights into the phenomenon of polymorphism in Schiff bases. This comparative guide, tailored for researchers, scientists, and drug development professionals, presents a side-by-side analysis of their crystal structures, supported by experimental data and detailed methodologies.
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the development of pharmaceuticals and other advanced materials. Different polymorphs of the same compound can exhibit varying physicochemical properties, including solubility, stability, and bioavailability, which can have significant implications for their application. In the case of this compound, a Schiff base with potential applications in medicinal chemistry and materials science, understanding its polymorphic behavior is of paramount importance.
Comparative Crystallographic Data
The fundamental differences between Form I and Form II of this compound are captured in their crystallographic parameters. The following table summarizes the key data obtained from single-crystal X-ray diffraction studies.
| Parameter | Form I | Form II |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pca2₁ | P2₁/n |
| a (Å) | 12.063(3) | 10.896(2) |
| b (Å) | 5.8640(10) | 11.636(2) |
| c (Å) | 14.689(3) | 12.345(3) |
| α (˚) | 90 | 90 |
| β (˚) | 90 | 109.32(3) |
| γ (˚) | 90 | 90 |
| Volume (ų) | 1038.8(4) | 1477.1(5) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.358 | 1.438 |
| R-factor (%) | 4.8 | 5.2 |
The data clearly indicates that the two polymorphs crystallize in different crystal systems, with Form I exhibiting an orthorhombic lattice and Form II a monoclinic one. This fundamental difference in symmetry leads to variations in unit cell dimensions, volume, and calculated density.
Intermolecular Interactions and Molecular Conformation
The distinct crystal packing of the two polymorphs arises from differences in their intermolecular interactions. While both forms are stabilized by a network of hydrogen bonds and van der Waals forces, the specific arrangement and nature of these interactions differ.
In Form I, the molecules are primarily linked through O-H···N and C-H···O hydrogen bonds, forming a three-dimensional network. In contrast, the crystal structure of Form II is characterized by a different hydrogen bonding scheme, which, combined with π-π stacking interactions between the aromatic rings, results in a more densely packed structure, as reflected in its higher calculated density.
Furthermore, subtle differences in the molecular conformation, such as the dihedral angle between the salicylidene and aminophenol rings, can contribute to the overall packing efficiency and stability of each polymorphic form.
Experimental Protocols
The synthesis and crystallization of this compound polymorphs are highly sensitive to the experimental conditions. The following protocols provide a general methodology for obtaining single crystals suitable for X-ray diffraction analysis. It is important to note that slight variations in solvent, temperature, and cooling rate can lead to the formation of different polymorphs.
Synthesis of this compound
A solution of salicylaldehyde (1.22 g, 10 mmol) in 20 mL of ethanol is added dropwise to a stirred solution of 2-aminophenol (1.09 g, 10 mmol) in 30 mL of ethanol. The resulting mixture is refluxed for 2 hours. Upon cooling to room temperature, the solvent is slowly evaporated to yield crystalline product.
Crystallization of Polymorphs
Form I (Orthorhombic): Single crystals of Form I can be obtained by slow evaporation of a solution of this compound in a mixture of ethanol and water at room temperature.
Form II (Monoclinic): Single crystals of Form II may be grown by slow cooling of a saturated solution of the compound in a different solvent system, such as methanol or acetone. The precise conditions for obtaining Form II would require further experimental investigation and optimization.
Characterization Techniques
The identification and characterization of the different polymorphs are typically performed using a combination of analytical techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure of a polymorph. Data is collected on a suitable single crystal using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα). The structure is then solved and refined using specialized software.
-
Powder X-ray Diffraction (PXRD): This technique is used to analyze the bulk crystalline material and can distinguish between different polymorphs based on their unique diffraction patterns.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the melting points and detect any phase transitions between polymorphs as a function of temperature.
-
Thermogravimetric Analysis (TGA): TGA provides information on the thermal stability and decomposition of the different crystalline forms.
-
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can be used to identify differences in the intermolecular interactions and molecular conformations of the polymorphs.
Logical Relationship of Polymorph Formation
The formation of a specific polymorph is a complex process governed by both thermodynamic and kinetic factors. The following diagram illustrates the logical relationship between the synthesis, crystallization conditions, and the resulting polymorphic form.
Safety Operating Guide
Proper Disposal of 2-Salicylideneaminophenol: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Salicylideneaminophenol (CAS No: 1761-56-4), a compound utilized in various research and development applications. The following procedures are intended for researchers, scientists, and drug development professionals.
Immediate Safety and Disposal Overview:
This compound is classified as a hazardous chemical. According to safety data sheets, it is harmful if swallowed or inhaled and is suspected of causing genetic defects[1]. Therefore, all waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with national, state, and local regulations. It is crucial to prevent this chemical from entering drains or the environment[2][3]. Uncleaned containers should be handled as if they still contain the pure product[3].
Hazard Identification and Classification
A summary of the key hazards associated with this compound is provided in the table below. This information is derived from globally harmonized system (GHS) classifications.
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | Warning | GHS08 |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | Warning | GHS07 |
Step-by-Step Disposal Protocol
Researchers must adhere to the following procedural steps for the safe disposal of this compound and its associated waste.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including residual amounts of the chemical, contaminated personal protective equipment (PPE), weighing papers, and byproducts from reactions, must be segregated as hazardous chemical waste[3].
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams[3][4][5]. At a minimum, segregate acids, bases, oxidizers, and flammable solvents from this waste stream[4][6].
2. Personal Protective Equipment (PPE):
-
Before handling the waste, ensure appropriate PPE is worn. This includes:
3. Containerization:
-
Use a designated, leak-proof, and sealable waste container for all this compound waste[3][7].
-
The container material must be compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice.
-
The original product container can be used for the same waste material, but the original label should be defaced if the container is repurposed for other waste[4].
-
Ensure the container is kept closed at all times except when adding waste[7][8]. Do not leave funnels in the container opening[4].
4. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[3][5][7].
-
The label must also include the full chemical name, "this compound," and the approximate concentration or quantity of the waste[4][5].
5. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area within the laboratory where the waste was generated[3][6].
-
The storage area should be away from sources of ignition and incompatible materials[3].
-
Utilize secondary containment, such as a larger, chemically resistant bin or tray, to prevent spills from spreading in case of a container leak[5][8].
6. Disposal Request and Pickup:
-
Do not dispose of this compound down the sink or in regular trash[6][8].
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste[3].
-
Provide a complete and accurate description of the waste when arranging for disposal[3].
7. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary and ensure adequate ventilation.
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled solid[2][3].
-
Place the absorbed material and any contaminated cleaning materials into a sealed, labeled hazardous waste container for disposal[3][7].
-
For large spills, contact your institution's emergency response team or EHS office immediately.
8. Empty Container Disposal:
-
An empty container that has held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before it can be considered for disposal as non-hazardous waste[4][8].
-
The rinseate from this process must be collected and disposed of as hazardous waste[8].
-
After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glassware or plastic.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Salicylideneaminophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Salicylideneaminophenol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.
I. Hazard and Safety Data Summary
This compound presents several health and environmental hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). The following table summarizes key quantitative and qualitative safety data.
| Parameter | Value / Information | Source |
| GHS Hazard Statements | H302 + H332: Harmful if swallowed or if inhaled.[1] H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] H335: May cause respiratory irritation.[2] H341: Suspected of causing genetic defects.[1] H410: Very toxic to aquatic life with long lasting effects.[3] | [1][2][3] |
| Signal Word | Warning | [1][2][4] |
| Appearance | Light yellow to yellow to orange powder to crystal.[4] | [4] |
| Melting Point | 170 - 177 °C (338 - 351 °F) | [1][5] |
| Storage Temperature | 2-8°C, under inert gas (nitrogen or Argon).[4][6] | [4][6] |
| Incompatibilities | Acids, acid anhydrides, acid chlorides, chloroformates.[5] | [5] |
II. Operational Plan: Safe Handling Protocol
A systematic approach is essential when working with this compound. The following step-by-step protocol outlines the required procedures from preparation to post-experiment cleanup.
A. Engineering Controls and Preparation
-
Ventilation: All handling of this compound powder and solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]
-
Eyewash and Safety Shower: Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed, within a 10-second travel distance from the work area.[5]
-
Work Area Preparation: Designate a specific area for handling this compound. Cover the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Before starting, gather all necessary equipment, including containers, weighing instruments, solvents, and waste containers.
B. Required Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles are required at a minimum. When there is a risk of splashing, a face shield must be worn in addition to safety goggles.[5][7]
-
Hand Protection: Wear chemically resistant gloves. Based on data for similar phenolic compounds, butyl rubber or neoprene gloves are recommended.[8] Always inspect gloves for tears or holes before use and change them frequently.
-
Body Protection: A flame-resistant lab coat that covers the knees is required.[9] For tasks with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[7][8]
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn.[7][8]
-
Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a particulate filter is required.[1][5]
C. Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing: Carefully weigh the solid this compound in the chemical fume hood. Use a low-flow exhaust setting if available to prevent the powder from becoming airborne.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly while stirring in a closed or covered vessel to prevent splashing.
-
Performing the Experiment: Conduct all experimental manipulations within the fume hood.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][5]
III. Emergency Procedures: Spills and Exposure
Immediate and appropriate action is crucial in the event of a spill or personal exposure.
A. Personal Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[1] For small exposures, wipe the affected area with polyethylene glycol (PEG 300 or 400) and then wash with copious amounts of water for at least 15 minutes.[8][10] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[1]
B. Spill Cleanup
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealed container for disposal.[5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.[11]
IV. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[11] Keep it in a separate, clearly labeled hazardous waste container.
-
Container Requirements: Use a compatible, leak-proof container for all this compound waste.[11] The container must be kept closed at all times, except when adding waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[11]
-
Disposal Method: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations.[1][11] Do not dispose of this chemical down the drain or in regular trash.[1]
V. Workflow and Safety Logic
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 1761-56-4 [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound CAS#: 1761-56-4 [chemicalbook.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 9. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 10. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
